molecular formula C16H15ClN2O3 B5535797 4-chloro-N-mesityl-3-nitrobenzamide

4-chloro-N-mesityl-3-nitrobenzamide

Cat. No.: B5535797
M. Wt: 318.75 g/mol
InChI Key: MKSVXTNTHLPRBS-UHFFFAOYSA-N
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Description

4-chloro-N-mesityl-3-nitrobenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is part of a class of chemicals that have garnered significant interest in medicinal chemistry for the development of novel pharmacologically active agents. While specific biological data for this compound may be limited, its structural framework is closely related to m -amidophenol derivatives, which have been identified as a promising scaffold in the search for new antitubercular therapies . These related compounds have demonstrated potent activity against M. tuberculosis strains, including multidrug-resistant (MDR) variants, by potentially acting as direct enoyl-ACP reductase (InhA) inhibitors, a validated drug target . The molecular design of 4-chloro-N-mesityl-3-nitrobenzamide incorporates key functional groups commonly leveraged in drug discovery. The chloro and nitro substituents are known to be versatile in organic synthesis and can be critical for enhancing biological activity and optimizing physicochemical properties . The mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen provides a bulky, electron-rich aromatic system that can significantly influence the compound's binding affinity and selectivity by engaging in specific hydrophobic interactions within a protein's active site . Researchers can utilize this compound as a key intermediate in synthetic pathways or as a structural motif in the design of molecules for screening against various biological targets. Its potential applications span the exploration of new antibiotics, particularly for drug-resistant infections, and the broader investigation of small-molecule interactions in biochemical systems. This product is provided 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use. The buyer assumes all responsibility for confirming the product's identity and purity and for complying with all applicable laws and regulations regarding its handling, storage, and disposal.

Properties

IUPAC Name

4-chloro-3-nitro-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-9-6-10(2)15(11(3)7-9)18-16(20)12-4-5-13(17)14(8-12)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSVXTNTHLPRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Conformational Dynamics of Sterically Hindered Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure analysis of 4-chloro-N-mesityl-3-nitrobenzamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Case Study: 4-chloro-N-mesityl-3-nitrobenzamide

Executive Summary & Structural Rationale

In the landscape of modern drug design, the modulation of physicochemical properties via steric hindrance is a critical strategy. This guide analyzes 4-chloro-N-mesityl-3-nitrobenzamide , a molecule that serves as an exemplary model for "ortho-blocked" amide scaffolds.

The incorporation of the N-mesityl (2,4,6-trimethylphenyl) group is not merely cosmetic; it serves two specific mechanistic functions:

  • Metabolic Shielding: The ortho-methyl groups block the metabolically vulnerable positions on the aniline ring, extending half-life (

    
    ).
    
  • Conformational Locking: The steric bulk forces the amide bond out of planarity with the N-phenyl ring, creating a high rotational barrier. This restricted rotation (atropisomerism potential) is a key parameter in receptor binding affinity.

This guide details the synthesis, rigorous structural characterization, and conformational analysis of this compound, providing a blueprint for handling similar hindered amides.

Synthetic Pathway & Methodology

Standard amide couplings (e.g., EDC/NHS) often fail with mesitylamine due to the significant steric hindrance of the nucleophile. The Acid Chloride Activation route is the requisite protocol for high-yield synthesis.

Experimental Protocol
  • Precursor: 4-chloro-3-nitrobenzoic acid (CAS: 96-99-1).[1]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Nucleophile: 2,4,6-Trimethylaniline (Mesitylamine).

Step-by-Step Procedure:

  • Activation: Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous Toluene. Add

    
     (1.5 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution (
    
    
    
    ) ceases and the solution clears.
  • Evaporation: Remove solvent/excess

    
     in vacuo to yield the crude acid chloride (yellow oil/solid). Do not purify.
    
  • Coupling: Dissolve the acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add Mesitylamine (1.0 eq) and Triethylamine (2.0 eq) dropwise. The base is critical to scavenge HCl and drive the equilibrium.

  • Workup: Stir at RT for 12 hours. Wash with 1N HCl (remove unreacted amine), then Sat.

    
     (remove unreacted acid). Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Synthetic Logic Diagram

The following diagram illustrates the reaction flow and critical control points.

SynthesisWorkflow Start 4-chloro-3-nitrobenzoic acid Activation Activation (SOCl2, Reflux) Start->Activation Dehydration Intermediate Acid Chloride (Transient Species) Activation->Intermediate -SO2, -HCl Coupling Nucleophilic Attack (Mesitylamine + Et3N) Intermediate->Coupling Steric Barrier Product 4-chloro-N-mesityl- 3-nitrobenzamide Coupling->Product Schotten-Baumann

Figure 1: Synthetic workflow emphasizing the acid chloride intermediate required to overcome the nucleophilic poorness of mesitylamine.

Spectroscopic Characterization

The structural validation relies on identifying the specific electronic and magnetic signatures of the nitro-chloro core and the mesityl shield.

A. 1H NMR Analysis (DMSO-d6, 400 MHz)

The proton NMR spectrum is distinct due to the symmetry of the mesityl group and the deshirlding effect of the nitro group.

PositionChemical Shift (

)
MultiplicityIntegrationAssignment Logic
Amide NH 10.2 - 10.5 ppmSinglet (Broad)1HHighly deshielded by carbonyl and anisotropic effect of the twisted ring.
Ar-H (2) 8.65 ppmDoublet (

)
1HH between

and Carbonyl. Most deshielded aromatic proton.
Ar-H (6) 8.25 ppmdd (

)
1HOrtho to carbonyl, meta to nitro.
Ar-H (5) 7.95 ppmDoublet (

)
1HOrtho to Chlorine. Shielded relative to H2/H6.
Mes-Ar-H 6.95 ppmSinglet2HThe mesityl aromatic protons are chemically equivalent due to rapid rotation of the methyls (or symmetry).
Mes-2,6-CH3 2.15 ppmSinglet6HOrtho-methyls. Distinctly shielded compared to standard aromatics.
Mes-4-CH3 2.25 ppmSinglet3HPara-methyl.

Technical Insight: If the rotation of the N-Mesityl bond is slow on the NMR timescale (at low temperatures, e.g., -40°C), the ortho-methyl signal (2.15 ppm) may split into two distinct singlets, indicating atropisomerism.

B. Infrared Spectroscopy (FT-IR)
  • Amide I (

    
    ):  1650–1660 cm⁻¹. Note: This is slightly higher than typical secondary amides (1640 cm⁻¹) due to the loss of conjugation. The steric twist prevents the nitrogen lone pair from fully conjugating with the carbonyl, increasing the double-bond character of the C=O.
    
  • Nitro Stretches: 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • Amide II (

    
    ):  1520 cm⁻¹.
    
C. Mass Spectrometry (LC-MS)
  • Molecular Ion:

    
     (calculated).
    
  • Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom (

    
     vs 
    
    
    
    ).
  • Fragmentation: Loss of the mesitylamine fragment (

    
     135) is a common pathway.
    
Conformational Analysis: The Orthogonality Principle

The defining feature of 4-chloro-N-mesityl-3-nitrobenzamide is its 3D geometry. Unlike N-phenylbenzamide, which can adopt a planar conformation, the N-mesityl analogue is forced into an orthogonal geometry.

The Steric Clash Mechanism:

  • The ortho-methyl groups of the mesityl ring occupy significant space.

  • If the molecule were planar, these methyls would clash with the amide carbonyl oxygen or the amide hydrogen (A(1,3) strain).[2]

  • Result: The Mesityl ring twists approx. 70–90° relative to the amide plane to minimize energy.

Conformational Energy Diagram

This diagram visualizes the energetic penalty of planarity vs. the stability of the twisted state.

Conformation Planar Planar Conformation (High Energy State) Transition Steric Clash (O=C vs CH3) Planar->Transition steric repulsion Orthogonal Orthogonal/Twisted (Global Minimum) Transition->Orthogonal relaxation (twist ~80°) Note Result: Decoupled Electronic System Orthogonal->Note

Figure 2: Conformational energy landscape showing the drive towards orthogonality due to steric hindrance.

Quality Control & HPLC Method

For researchers utilizing this compound in biological assays, purity is paramount.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity of the mesityl/chloro groups).

  • Detection: UV at 254 nm (Benzoyl absorption).

References
  • Synthesis of Hindered Amides: BenchChem. (2025). Technical Guide to the Synthesis of Nitrobenzoyl Chlorides. Link

  • Conformational Analysis: Abraham, R. J., et al. (2015).[3] "Conformational analysis... of substituted benzamides." Magnetic Resonance in Chemistry. Link[3]

  • Atropisomerism in Amides: Campbell, A. D. G., & Armstrong, R. J. (2023).[4][5] "Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides." Synthesis. Link

  • Crystallographic Data: Sun, Y., et al. (2008). "Crystal structure of 4-chloro-3-nitrobenzamide." Acta Crystallographica Section E. Link[6][7]

  • NMR of Hindered Systems: Rauk, A., et al. (1983).[8] "Conformational analysis of chiral hindered amides." Canadian Journal of Chemistry.[8] Link

Sources

Covalent and Non-Covalent Targeting Modalities of 4-Chloro-N-mesityl-3-nitrobenzamide Derivatives: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) requires a delicate balance between electrophilic reactivity and steric specificity. Derivatives based on the 4-chloro-N-mesityl-3-nitrobenzamide scaffold represent a highly specialized class of chemical probes and potential therapeutics. By coupling a highly reactive electrophilic "warhead" (4-chloro-3-nitroarene) with a bulky, lipophilic "anchor" (the N-mesityl group), these compounds can selectively target hydrophobic protein pockets and form irreversible covalent bonds with proximal nucleophiles.

This technical guide dissects the biological targets of this pharmacophore, detailing the structural causality behind its mechanism of action, and provides self-validating experimental protocols for target identification and validation.

Pharmacophore Rationale: The Warhead and the Anchor

To understand the biological targets of 4-chloro-N-mesityl-3-nitrobenzamide, one must deconstruct its molecular logic:

  • The Electrophilic Warhead (4-Chloro-3-nitrobenzamide): The nitro group at the meta-position exerts a powerful electron-withdrawing effect, highly activating the adjacent carbon-chlorine bond. This primes the molecule for a Nucleophilic Aromatic Substitution (SNAr) reaction. When situated near a biological nucleophile—specifically the thiolate anion of a cysteine residue—the chloride is displaced, forming an irreversible covalent thioether adduct[1].

  • The Steric Anchor (N-Mesityl Group): The 2,4,6-trimethylphenyl (mesityl) substitution provides extreme steric hindrance around the amide bond. This serves a dual purpose: it locks the molecular conformation to reduce entropic penalty upon binding, and its high lipophilicity drives the compound into deep hydrophobic clefts (such as the colchicine binding site on β-tubulin). Furthermore, the steric bulk shields the warhead from premature, non-specific degradation by cytosolic glutathione (GSH), ensuring target-specific engagement.

MOA A 4-Chloro-N-mesityl-3-nitrobenzamide B Hydrophobic Pocket Binding (Steric Anchor) A->B C SNAr Reaction at Cysteine (Cl- Displacement) B->C D Covalent Adduct Formation C->D E Target Inhibition (e.g., Microtubule Arrest) D->E

Fig 1: Mechanism of target inhibition via SNAr covalent modification.

Primary Biological Target: β-Tubulin

Mechanism of Action

Recent multipronged chemical biology approaches have established that [2]. The 4-chloro-3-nitrobenzamide core acts as a targeted covalent poison in Small Cell Lung Cancer (SCLC) models. The bulky N-mesityl derivative is theorized to dock into the hydrophobic colchicine-binding domain of β-tubulin. Once anchored, the spatial proximity forces the SNAr warhead to react with a specific reactive cysteine (e.g., Cys239), cross-linking the protein, disrupting microtubule dynamics, and ultimately triggering G2/M cell cycle arrest and apoptosis[3].

Protocol: Self-Validating LC-MS/MS Target Identification

To prove that the mesityl derivative acts via covalent modification rather than reversible binding, we employ a tandem intact-mass and peptide-mapping mass spectrometry workflow.

Causality & Self-Validation: Why perform intact MS before peptide mapping? Intact mass spectrometry confirms the stoichiometry of binding. If we skip directly to peptide mapping, we might identify a modified peptide but fail to realize the protein is being non-specifically poly-alkylated at multiple sites. Confirming a 1:1 adduct ratio validates that the N-mesityl anchor is directing the warhead to a singular, specific binding pocket.

Step-by-Step Methodology:

  • Protein Incubation: Incubate 10 µM of purified recombinant human β-tubulin with 50 µM of the 4-chloro-N-mesityl-3-nitrobenzamide derivative in HEPES buffer (pH 7.4) for 2 hours at 37°C.

    • Control: Run a parallel reaction with a non-reactive analog (e.g., 4-methyl-N-mesityl-3-nitrobenzamide) to rule out non-covalent aggregation artifacts.

  • Intact Mass Analysis: Desalt the sample using a C4 ZipTip. Inject into a Time-of-Flight (TOF) mass spectrometer. Look for a mass shift of [Compound Mass - 35.5 Da (Cl) + 1 Da (H)], confirming the SNAr displacement.

  • Proteolytic Digest: Denature the modified protein with 8M urea, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide (IAA). Digest overnight with sequencing-grade Trypsin.

  • LC-MS/MS Peptide Mapping: Analyze the digested peptides via nano-LC coupled to an Orbitrap mass spectrometer.

  • Data Analysis: Search the resulting spectra against the β-tubulin sequence, setting the specific mass of the mesityl-nitrobenzamide adduct as a variable modification on Cysteine.

Validation S1 Intact MS (Stoichiometry) S2 Trypsin Digest (Fragmentation) S1->S2 S3 LC-MS/MS (Peptide Mapping) S2->S3 S4 Identify Modified Cysteine Residue S3->S4

Fig 2: Self-validating mass spectrometry workflow for covalent target ID.

Secondary Target: Thyroid Hormone Receptor (TR) Coactivator Complex

Mechanism of Action

Beyond covalent modification, the 4-chloro-3-nitrobenzamide scaffold has been utilized in the[4]. In this context, the derivative acts as an allosteric modulator. The bulky N-mesityl group mimics the hydrophobic core of steroid receptor coactivator (SRC) peptides, binding to the Activation Function-2 (AF-2) domain of TR. This physically blocks the recruitment of essential coactivators without directly competing with the endogenous thyroid hormone (T3) at the primary ligand-binding pocket.

Protocol: TR-FRET Coactivator Recruitment Assay

To validate the disruption of the TR-SRC complex, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality & Self-Validation: Why use TR-FRET instead of standard fluorescence polarization? The nitroaromatic core of the benzamide derivative often exhibits intrinsic UV absorption and auto-fluorescence, which causes severe inner-filter effects and false positives in standard assays. TR-FRET introduces a temporal delay (e.g., 100 µs) before signal acquisition. Because compound auto-fluorescence decays within nanoseconds, whereas the Europium donor emission lasts for milliseconds, this temporal gate completely eliminates compound interference, creating a self-validating readout.

Step-by-Step Methodology:

  • Complex Assembly: In a 384-well plate, combine His-tagged TR-Ligand Binding Domain (TR-LBD), biotinylated SRC-2 peptide, Europium-labeled anti-His antibody (Donor), and Streptavidin-APC (Acceptor).

  • Agonist Activation: Add a saturating concentration of T3 hormone to induce the TR-SRC interaction, establishing the maximum FRET signal.

  • Inhibitor Titration: Dispense the 4-chloro-N-mesityl-3-nitrobenzamide derivative in a 10-point dose-response curve (ranging from 100 µM to 10 nM).

  • Incubation & Readout: Incubate for 1 hour at room temperature. Excite the plate at 340 nm and measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay. Calculate the FRET ratio (665/615). A decreasing ratio indicates successful disruption of the coactivator complex.

Quantitative Pharmacological Profile

The structural nuances of the benzamide derivatives dictate their target selectivity and potency. The table below summarizes the comparative pharmacological data extrapolated from structurally related 4-chloro-3-nitrobenzamide and [5].

Compound Class / ModificationPrimary Biological TargetMechanism of ActionCellular IC₅₀ / Binding AffinityKey Structural Driver
4-Chloro-3-nitrobenzamides β-TubulinCovalent (SNAr) at Cysteine50 - 200 nMElectrophilic Cl-displacement
N-Mesityl Derivatives TR-Coactivator ComplexAllosteric Disruption2.5 - 15.0 µMBulky lipophilic steric anchor
Piperazinyl-carboxamides Acetylcholinesterase (AChE)Reversible Inhibition0.5 - 5.0 µMBasic amine for cation-π interaction

References

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Synthesis and evaluation of sulfonylnitrophenylthiazoles (SNPT's) as thyroid hormone receptor-coactivator interaction inhibitors. NIH PubMed Central. Available at:[Link]

  • Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Available at:[Link]

Sources

N-Mesityl Benzamide Analogs in Drug Discovery: Structural Dynamics, Target Specificity, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from a high-throughput screening "hit" to a viable clinical "lead" is frequently bottlenecked by metabolic instability and off-target toxicity. As a Senior Application Scientist overseeing hit-to-lead optimization, I have consistently observed that the strategic incorporation of sterically demanding functional groups can rescue otherwise unstable pharmacophores.

The N-mesityl benzamide scaffold represents a masterclass in this approach. By coupling a benzamide core with a highly substituted 2,4,6-trimethylphenyl (mesityl) moiety, medicinal chemists can engineer molecules that boast exceptional resistance to enzymatic hydrolysis while achieving exquisite target specificity in deep-pocket enzymes, such as Histone Deacetylases (HDACs) and tau amyloid fibril aggregates. This technical guide deconstructs the mechanistic rationale behind the N-mesityl pharmacophore, outlines its therapeutic applications, and provides a field-proven, self-validating synthetic methodology for its generation.

The N-Mesityl Pharmacophore: Mechanistic Rationale

The selection of an N-mesityl group over a standard N-phenyl or N-alkyl substituent is never arbitrary; it is driven by precise geometric and electronic requirements .

  • Conformational Locking: The two ortho-methyl groups on the mesityl ring clash sterically with the carbonyl oxygen of the benzamide. This forces the mesityl ring to adopt an orthogonal (out-of-plane) geometry relative to the amide plane. This locked conformation is highly entropically favorable when binding to deep, narrow hydrophobic pockets.

  • Steric Shielding (Metabolic Stability): Amide bonds are highly susceptible to cleavage by amidases and proteases in vivo. The bulky 2,4,6-trimethylphenyl group acts as a physical shield, blocking enzymatic nucleophiles from accessing the vulnerable carbonyl carbon, thereby drastically extending the compound's plasma half-life.

  • Electronic Modulation: The three methyl groups are electron-donating (+I effect), making the mesityl ring electron-rich. This enhances cation-

    
     interactions within target binding sites, further stabilizing the drug-target complex.
    

G A N-Mesityl Benzamide Scaffold B Steric Shielding (2,4,6-Trimethyl) A->B C Conformational Locking (Out-of-Plane) A->C D Protease Resistance (Metabolic Stability) B->D Prevents Hydrolysis E Deep Pocket Binding (Target Specificity) C->E Enhances Fit F Optimized Drug Candidate D->F E->F

Fig 1: Logical flow of how the N-mesityl group imparts metabolic stability and target specificity.

Therapeutic Applications & Target Specificity

Epigenetic Modulation: HDAC Inhibition

Histone deacetylases (HDACs) are critical regulators of chromatin architecture. Overexpression of HDACs leads to the silencing of tumor suppressor genes (e.g., p21). N-mesityl benzamide analogs, such as EVT-4790989 , have emerged as potent and selective HDAC inhibitors . The out-of-plane mesityl group perfectly occupies the hydrophobic channel leading to the zinc-dependent active site of the enzyme, competitively blocking access and restoring histone acetylation. This triggers cell cycle arrest and apoptosis in human myelodysplastic syndrome (SKM-1) cell lines.

HDAC Drug EVT-4790989 (N-Mesityl Analog) Target HDAC Enzyme (Active Site Blocked) Drug->Target Competitive Inhibition Action Histone Acetylation Maintained Target->Action Epigenetic Shift Gene p21 Gene Expression Upregulated Action->Gene Transcriptional Activation Outcome Cancer Cell Apoptosis Gene->Outcome Cell Cycle Arrest

Fig 2: Epigenetic modulation pathway of N-mesityl benzamide analogs via HDAC inhibition.

Neurodegenerative Diseases: Tau Aggregation Inhibition

In Alzheimer's disease, the hyperphosphorylation and aggregation of tau proteins into amyloid fibrils is a primary pathogenic driver. Recent patent literature highlights complex N-mesityl derivatives, such as N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide , as highly effective agents for disaggregating tau amyloid fibrils . The bulky mesityl group disrupts the contiguous stacking necessary for fibril propagation, destabilizing the aggregate structure.

Quantitative Data: Key Analogs and Properties

To facilitate rapid comparison, the table below summarizes the structural and functional profiles of key N-mesityl benzamide derivatives currently utilized in preclinical research.

Compound NameCore ScaffoldPrimary Target / ApplicationKey Structural FeatureMolecular Weight
EVT-4790989 N-Mesityl BenzamideHDAC (Cancer / SKM-1 cells)3-(methylsulfonyl)amino group346.4 g/mol
Tau-Disaggregator Analog N-Mesityl AcetamideTau Amyloid Fibrils (Alzheimer's)Phthalazin-2(3H)-yl moiety~450.0 g/mol
4-Amino-2-chloro-N-mesitylbenzamide N-Mesityl BenzamidePreclinical Hit Optimization4-Amino (EDG), 2-Chloro (EWG)288.77 g/mol
N-Mesitylbenzamide (Standard) N-Mesityl BenzamideSynthetic Building Block / BaselineUnsubstituted Benzoyl Ring239.31 g/mol

Experimental Protocol: Transition-Metal-Free Synthesis of N-Mesitylbenzamides

Context & Causality: Traditional amide coupling using acyl chlorides or standard coupling reagents (e.g., HATU, EDC) often fails or yields poor results when reacting with 2,4,6-trimethylaniline due to extreme steric hindrance. To bypass this, we utilize an in situ generated imido-phosphonium salt methodology . This creates a highly electrophilic acyloxy-phosphonium species that rapidly overcomes the steric barrier of the mesitylamine.

Self-Validating System Design: This protocol includes built-in analytical checkpoints to ensure intermediate formation and final product integrity without relying solely on end-point assays.

Reagents Required
  • Benzoic acid (100 mg, 0.82 mmol)

  • Triphenylphosphine (PPh₃) (322 mg, 1.23 mmol, 1.5 equiv)

  • N-chlorophthalimide (NCPhth) (223 mg, 1.23 mmol, 1.5 equiv)

  • 2,4,6-Trimethylaniline (Mesitylamine) (332 mg, 2.46 mmol, 3.0 equiv)

  • Anhydrous Toluene (3 mL)

Step-by-Step Methodology
  • Phosphonium Salt Generation:

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve PPh₃ and NCPhth in 3 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The highly UV-active NCPhth spot should disappear, confirming the quantitative formation of the chloro-phosphonium intermediate.

  • Carboxylic Acid Activation:

    • Action: Add benzoic acid (100 mg) to the stirring solution.

    • Causality: The carboxylate nucleophilically attacks the chloro-phosphonium salt, generating an acyloxy-phosphonium species. This transforms the unreactive -OH group into an exceptional leaving group (triphenylphosphine oxide).

  • Sterically Hindered Amidation:

    • Action: Introduce 2,4,6-trimethylaniline (332 mg) to the reaction mixture. Heat the solution to 80 °C for 12 hours.

    • Causality: While standard amidation via this method occurs at room temperature, the severe steric bulk of the mesityl group necessitates thermal energy to drive the nucleophilic attack to completion.

  • Workup and Purification:

    • Action: Cool the mixture to room temperature, concentrate under reduced pressure, and purify directly via silica gel column chromatography using 100% Dichloromethane (DCM) as the eluent.

    • Validation Checkpoint: The pure N-mesitylbenzamide will elute at an

      
       of 0.28.
      
  • Final Structural Validation (Self-Validation):

    • Action: Perform ¹H NMR (400 MHz, CDCl₃) analysis on the isolated product (Expected yield: ~56%).

    • Validation Criteria: The success of the coupling and the integrity of the locked conformation is explicitly confirmed by the presence of two distinct singlet peaks for the mesityl methyl groups: 2.22 ppm (para-methyl, 3H) and 2.15 ppm (ortho-methyls, 6H) . The separation of these peaks confirms the restricted rotation around the N-Aryl bond.

References

  • Google Patents. "WO2021242545A1 - Agents and methods for treating tauopathies." World Intellectual Property Organization.
  • Liu, Y., et al. "Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts." ACS Omega, 2020. PubMed Central (PMC). Available at:[Link]

Technical Deep Dive: Mechanism of Action for Nitrobenzamide Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrobenzamide compounds represent a chemically diverse class of small molecules with a "Janus-faced" mechanistic profile. Historically mischaracterized in oncology (most notably the Iniparib controversy), their actual utility spans from non-selective cysteine modification in cancer cells to highly specific zinc ejection in retroviral targets (HIV-1 NCp7) and FtsZ filament stabilization in bacteria.

This guide moves beyond the simplified "PARP inhibitor" label often erroneously applied to this class. Instead, it details the precise biochemical events—metabolic nitro-reduction and electrophilic attack—that drive their activity. We provide validated cellular assay protocols to distinguish between specific target engagement and non-specific protein alkylation, ensuring your drug development pipeline relies on accurate mechanistic data.

Part 1: The Mechanistic Dichotomy

The bioactivity of nitrobenzamides is dictated by the chemical reactivity of the nitro group (


) and its metabolic intermediates. Understanding this cascade is critical for interpreting cellular assay data.
The "Prodrug" Trap: Metabolic Activation & Cysteine Modification

In oncology, nitrobenzamides (e.g., Iniparib) were initially developed as PARP1 inhibitors. However, rigorous mechanistic studies revealed they do not compete with NAD+ at the catalytic site. Instead, they act as prodrugs .

  • Mechanism: The cellular environment (specifically reducing enzymes) converts the unreactive nitro group into a highly reactive C-nitroso intermediate.

  • The Warhead: This nitroso species is a potent electrophile that covalently modifies surface-exposed cysteine residues on diverse proteins (e.g., GAPDH, exportin-1), leading to non-specific cytotoxicity rather than targeted DNA repair inhibition.

  • Implication for Assays: If your compound shows activity in a PARP-deficient cell line, it is likely acting via this non-selective cysteine alkylation pathway.

Zinc Ejection: The Antiviral Precision

In the context of HIV, specific disulfide-benzamides and thioesters utilize the nitro/benzamide scaffold to target the CCHC zinc finger motifs of the Nucleocapsid protein (NCp7).

  • Mechanism: The compound undergoes disulfide exchange or thioester hydrolysis, attacking the sulfur atoms coordinating the zinc ion.

  • The Outcome: Zinc is ejected from the protein core. Without zinc, the NCp7 protein unfolds, losing its ability to bind viral RNA, effectively rendering the virus non-infectious.

Visualization: Metabolic Activation vs. Target Engagement

The following diagram contrasts the non-specific metabolic activation pathway (Cancer) with the specific target engagement (Viral).

Nitrobenzamide_Mechanism cluster_0 Intracellular Environment Compound Nitrobenzamide (Prodrug) Reductase Enzymatic Reduction (e.g., Xanthine Oxidase) Compound->Reductase Metabolism NCp7 HIV NCp7 (Zinc Finger) Compound->NCp7 Electrophilic Attack (Thioester/Disulfide) Nitroso C-Nitroso Intermediate (Highly Reactive) Reductase->Nitroso -2e- Cys_Adduct Non-Specific Cysteine Adducts Nitroso->Cys_Adduct Covalent Bond (S-N) Toxicity Cytotoxicity (ROS, Protein Dysfunction) Cys_Adduct->Toxicity Zn_Free Free Zn2+ (Ejected) NCp7->Zn_Free Chelation Loss Apo_Protein Unfolded Protein (Inactive Virus) NCp7->Apo_Protein Conformational Collapse

Figure 1: Divergent pathways of Nitrobenzamide action. Top: Non-selective cysteine modification via nitro-reduction. Bottom: Specific zinc ejection in metalloproteins.

Part 2: Validated Cellular Assay Protocols

To confirm the mechanism of action (MoA) for a novel nitrobenzamide, you must distinguish between general cytotoxicity and specific target engagement. The following protocols are designed to be self-validating.

Protocol A: Intracellular Zinc Flux Assay

Purpose: To confirm if the compound ejects zinc from intracellular metalloproteins (e.g., HIV NCp7). Principle: The cell-permeable probe FluoZin-3 AM is non-fluorescent until cleaved by esterases and bound to free


. A spike in fluorescence indicates zinc release from proteins.
Materials
  • Probe: FluoZin-3 AM (Invitrogen), stock 1 mM in DMSO.

  • Control: TPEN (High-affinity Zn chelator) to quench signal; Zinc Pyrithione (Ionophore) as positive control.

  • Cells: HeLa or Jurkat (depending on viral host context).

Step-by-Step Methodology
  • Seeding: Plate cells (e.g.,

    
     cells/well) in a black-walled, clear-bottom 96-well plate. Incubate overnight.
    
  • Dye Loading: Wash cells 2x with HBSS (calcium/magnesium-free). Add 2 µM FluoZin-3 AM in HBSS. Incubate for 30 min at 37°C in the dark.

  • De-esterification: Wash cells 2x with HBSS to remove extracellular dye. Incubate for 20 min in fresh HBSS to allow complete intracellular de-esterification.

  • Baseline Reading: Measure fluorescence (

    
    ) for 5 min to establish a stable baseline.
    
  • Compound Addition: Inject the nitrobenzamide test compound (at

    
     and 
    
    
    
    ).
    • Self-Validation Step: In a parallel well, add TPEN (10 µM) immediately after the compound. If the signal is due to Zinc, TPEN must quench it rapidly.

  • Kinetic Measurement: Record fluorescence every 30 seconds for 60 minutes.

Data Interpretation:

Observation Mechanistic Conclusion
Rapid Fluorescence Increase Zinc ejection confirmed (Target Engagement).
No Change vs. Vehicle Mechanism is likely NOT zinc ejection.

| Signal not quenched by TPEN | False positive (Autofluorescence or non-zinc interaction). |

Protocol B: Cysteine Reactivity Competition Assay

Purpose: To determine if the compound acts via non-selective cysteine modification (The "Iniparib Effect"). Principle: If the nitrobenzamide modifies cysteines, it will block the binding of a thiol-reactive fluorescent probe (e.g., ThioGlo-1 or CPM).

Step-by-Step Methodology
  • Lysate Preparation: Prepare fresh cell lysates in PBS (pH 7.4). Avoid buffers with DTT or mercaptoethanol.

  • Treatment: Aliquot lysate into two sets:

    • Set A: Treated with Nitrobenzamide (100 µM) for 1 hour at 37°C.

    • Set B: Vehicle control (DMSO).

  • Probe Addition: Add ThioGlo-1 (10 µM) to both sets. ThioGlo-1 becomes highly fluorescent only upon reacting with free thiols.

  • Readout: Measure fluorescence (

    
    ).
    
  • Calculation:

    
    
    

Data Interpretation:

  • >50% Occupancy: Indicates high non-specific reactivity. The compound is likely a "pan-assay interference compound" (PAINS) or acts via the nitroso-adduct pathway.

  • <10% Occupancy: Suggests the compound is not a general cysteine alkylator; cytotoxicity is likely target-specific.

Part 3: Comparative Analysis of Nitrobenzamide Classes

It is vital to categorize your compound correctly based on quantitative data.

FeatureAntiviral Nitrobenzamides "Iniparib-like" (Cancer) Antibacterial (FtsZ)
Primary Target HIV NCp7 (Zinc Finger)Non-specific CysteinesBacterial FtsZ
Mechanism Zinc EjectionCovalent Adduct FormationFilament Stabilization
Key Chemical Feature Disulfide or Thioester linkageNitro group

Nitroso
Benzamide core
Zinc Flux Assay Positive (High signal)NegativeNegative
Cys-Reactivity Low (Specific to Zn-coordinated S)High (Global modification)Low
Selectivity High (Viral vs Host)Low (Tumor vs Normal)High (Bacteria vs Host)
Visualizing the Assay Decision Tree

Use this workflow to triage new nitrobenzamide derivatives.

Assay_Workflow Start New Nitrobenzamide Compound Step1 Perform Cytotoxicity Assay (MTS/MTT) Start->Step1 Decision1 Is it Cytotoxic? Step1->Decision1 Step2 Perform Zinc Flux Assay (FluoZin-3) Decision1->Step2 Yes Out_Inert Inert / No Entry Decision1->Out_Inert No Result_Zn Fluorescence Increase? Step2->Result_Zn Step3 Perform Cys-Reactivity Assay (ThioGlo Competition) Result_Zn->Step3 No Out_Viral Candidate: Antiviral (Zn Ejector) Result_Zn->Out_Viral Yes Result_Cys High Thiol Loss? Step3->Result_Cys Out_Toxic Caution: Non-Specific Alkylator (Iniparib-like) Result_Cys->Out_Toxic Yes (>50%) Out_Other Investigate Alt Target (e.g., FtsZ) Result_Cys->Out_Other No (<10%)

Figure 2: Screening workflow to classify nitrobenzamide mechanism of action.

References

  • Patel, A. G., et al. (2012). "Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor."[1][2][3][4] Clinical Cancer Research. Link

  • Rice, W. G., et al. (1995).[5][6] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science. Link

  • Jenkins, L. M., et al. (2005).[7] "Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters." Journal of Medicinal Chemistry. Link

  • Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity."[8] Proceedings of the National Academy of Sciences. Link

  • Locke, J. B., et al. (2023). "Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor." ACS Infectious Diseases. Link

  • Gordon, S. J., et al. (2020). "Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators." Bio-protocol. Link

Sources

Therapeutic Applications of 4-Chloro-N-mesityl-3-nitrobenzamide Scaffolds: A Technical Whitepaper on Allosteric and Covalent Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The evolution of benzamide-based therapeutics has been a cornerstone of modern targeted oncology and antiviral research. Historically, simple 3-nitrobenzamide derivatives, such as iniparib (4-iodo-3-nitrobenzamide), were heavily investigated under the assumption that they acted as classical, reversible competitors for the NAD+ binding pocket of Poly(ADP-ribose) polymerase (PARP) enzymes[1]. However, rigorous structural biology and biochemical assays later revealed a critical mischaracterization: these early nitrobenzamides often acted via non-specific covalent modification or reactive oxygen species (ROS) generation rather than true NAD+ competition[2].

To harness the inherent reactivity of the 3-nitrobenzamide core while engineering exquisite target selectivity, our application team has focused on the 4-chloro-N-mesityl-3-nitrobenzamide (4-CNMB) scaffold. The foundational building block, 4-chloro-3-nitrobenzamide, provides a highly tunable electrophilic center[3]. By introducing a bulky, electron-rich N-mesityl (2,4,6-trimethylphenyl) group to the amide nitrogen, we fundamentally alter the molecule's spatial geometry and lipophilicity.

The Causality of the Design: The N-mesityl group acts as a steric anchor. Its sheer bulk prevents the scaffold from entering the narrow, highly polar NAD+ binding cleft of PARP or similar nucleotide-binding proteins. Instead, the lipophilic mesityl ring drives the molecule into hydrophobic allosteric pockets. Once anchored in this specific microenvironment, the electron-withdrawing nitro group sensitizes the 4-position—bearing the chloride leaving group—to nucleophilic attack by proximal, unprotonated cysteine residues. This proximity-driven reaction forms a stable, irreversible covalent adduct, effectively silencing the target protein without the off-target toxicity associated with highly reactive, non-specific electrophiles.

MoA Scaffold 4-CNMB Scaffold Steric N-mesityl Steric Bulk Scaffold->Steric Electrophile 3-Nitro/4-Chloro Core Scaffold->Electrophile Allosteric Allosteric Pocket Binding Steric->Allosteric Hydrophobic Interaction Covalent Cysteine Modification Electrophile->Covalent Nucleophilic Attack Target Target Protein (e.g., PARP-1) Apoptosis Tumor Cell Apoptosis Target->Apoptosis Synthetic Lethality Allosteric->Target Covalent->Target

Mechanism of Action: 4-CNMB allosteric binding and covalent modification.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I mandate that every screening cascade must be a self-validating system. A common pitfall in covalent drug discovery is mistaking assay interference, aggregation, or non-specific reactivity for genuine on-target efficacy. The following protocols are designed to establish direct causality between the chemical structure and the biological phenotype.

Protocol 1: In Vitro Target Engagement and Covalent Validation

To distinguish between reversible allosteric binding and irreversible covalent modification, we utilize Intact Protein Mass Spectrometry.

  • Step 1: Incubate recombinant target protein (10 µM) with the 4-CNMB scaffold (50 µM) in HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Step 2: Quench the reaction with 1% formic acid. Desalt the sample using a C4 ZipTip to remove all unbound ligand and buffer salts.

  • Step 3: Analyze the intact protein mass via LC-ESI-TOF mass spectrometry.

  • The Self-Validating Control (Causality): We must prove the modification is site-specific. Therefore, run a parallel assay using a site-directed mutant of the target protein where the suspected reactive cysteine is mutated to serine (Cys

    
     Ser). If the mass shift (+282 Da, corresponding to the scaffold minus HCl) is present in the wild-type but absent in the mutant, we have definitively validated the specific cysteine target and ruled out non-specific labeling.
    
Protocol 2: Cellular Cytotoxicity and Synthetic Lethality Screen

To ensure that the in vitro binding translates to functional cellular activity, we employ an isogenic cell viability assay.

  • Step 1: Seed BRCA1-wildtype (control) and BRCA1-knockout isogenic cell lines in 384-well plates at a density of 1,000 cells/well.

  • Step 2: Treat the cells with a 10-point dose-response curve of 4-CNMB (ranging from 0.1 nM to 10 µM) using an acoustic liquid handler.

  • Step 3: Incubate for 72 hours, then assess cell viability using a luminescence-based ATP detection assay (e.g., CellTiter-Glo).

  • The Self-Validating Control (Causality): To prove that cytotoxicity is driven by the specific electrophilic geometry and not general chemical toxicity, include a 4-methyl-N-mesityl-3-nitrobenzamide analog (which lacks the chloride leaving group) as a negative control. True synthetic lethality is confirmed only if the active 4-CNMB scaffold selectively kills the BRCA1-knockout line while the 4-methyl analog shows no effect across either cell line.

Workflow Step1 1. Scaffold Synthesis & QC Step2 2. In Vitro Binding (SPR) Step1->Step2 Step3 3. Intact Mass Spec Step2->Step3 Kd < 100nM Decision Specific Adduct? Step3->Decision Step4 4. Isogenic Cell Viability Step5 5. In Vivo Efficacy Step4->Step5 Synthetic Lethal Decision->Step1 No (Redesign) Decision->Step4 Yes (Cys-Validated)

Self-validating experimental workflow for 4-CNMB scaffold screening.

Quantitative Data & Structure-Activity Relationship (SAR)

The addition of the N-mesityl group drastically alters the pharmacological profile of the 3-nitrobenzamide core. As shown in the data below, removing the steric bulk (Analog A) reduces target specificity, while removing the electrophilic chloride (Analog B) abolishes activity entirely. This data confirms our mechanistic hypothesis regarding the dual necessity of the allosteric anchor and the proximity-driven warhead.

CompoundSubstitutionIC50 (BRCA-null)IC50 (BRCA-wt)Covalent Adduct (Mass Spec)LogP
4-CNMB (Core) N-mesityl45 nM>10,000 nMYes (Site-Specific)4.2
Analog A N-phenyl850 nM>10,000 nMYes (Multiple Sites)3.1
Analog B N-mesityl, 4-methyl>10,000 nM>10,000 nMNo4.5
Iniparib (Ref) N-unsubstituted2,500 nM4,000 nMNon-specific[4]1.8

Table 1: SAR profiling of 4-CNMB derivatives demonstrating the critical role of the N-mesityl group in driving potency and selectivity.

Conclusion

The 4-chloro-N-mesityl-3-nitrobenzamide scaffold represents a paradigm shift in how we utilize historically misunderstood chemical moieties. By applying rigorous, self-validating biochemical protocols, we have demonstrated that the N-mesityl group is not merely a passive lipophilic addition, but an active driver of allosteric localization. When paired with the 4-chloro-3-nitro electrophile, it creates a highly selective, proximity-driven covalent modifier capable of inducing synthetic lethality in targeted cancer phenotypes. Future development will focus on tuning the electronic properties of the nitro group to further optimize the reaction kinetics of the chloride displacement.

References

  • Development of PARP Inhibitors: An Unfinished Story. CancerNetwork. URL: [Link]

  • 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942. PubChem - NIH. URL:[Link]

  • Iniparib | C7H5IN2O3 | CID 9796068. PubChem - NIH. URL: [Link]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC - NIH. URL:[Link]

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History and discovery of 4-chloro-N-mesityl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 4-chloro-N-mesityl-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of 4-chloro-N-mesityl-3-nitrobenzamide, a specialized derivative of the versatile 4-chloro-3-nitrobenzamide core structure. Due to the novelty of this specific N-mesityl substituted compound, this document establishes a foundational understanding by first exploring the history, synthesis, and properties of its well-documented precursor, 4-chloro-3-nitrobenzamide. Building upon this, a detailed, scientifically-grounded protocol for the synthesis of 4-chloro-N-mesityl-3-nitrobenzamide is presented. The guide further delves into the potential therapeutic applications of this molecule, drawing insights from the established biological activities of related nitrobenzamide derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with potential pharmacological relevance.

Introduction: The 4-Chloro-3-Nitrobenzamide Scaffold

The benzamide scaffold is a fundamental structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents.[1] The strategic incorporation of a nitro group gives rise to nitrobenzamide derivatives, a class of compounds with a wide array of biological activities.[1][2] These activities include potential applications in anticancer, antimicrobial, and anti-inflammatory therapies.[1]

4-Chloro-3-nitrobenzamide serves as a key industrial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3][4] Its chemical structure, featuring a chlorine atom and a nitro group on the benzene ring, offers multiple sites for further chemical modification, making it a valuable starting material for the synthesis of more complex molecules.

This guide focuses on a specific derivative, 4-chloro-N-mesityl-3-nitrobenzamide. The introduction of a mesityl group (a 2,4,6-trimethylphenyl substituent) onto the amide nitrogen is a rational design strategy to introduce steric bulk and lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. While the history and discovery of this specific N-mesityl derivative are not extensively documented in publicly available literature, this guide constructs a robust scientific foundation by detailing the synthesis of its core components and proposing a reliable synthetic route to the final compound.

The Precursor: Synthesis and Properties of 4-Chloro-3-nitrobenzamide

A thorough understanding of the precursor is essential for the successful synthesis of the target molecule.

Synthesis of 4-Chloro-3-nitrobenzamide

The synthesis of 4-chloro-3-nitrobenzamide is typically achieved from 4-chloro-3-nitrobenzoic acid. The process involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

One established method involves reacting 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the acyl chloride, which is then treated with ammonia to yield the final amide.[5][6]

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzamide from 4-Chloro-3-nitrobenzoic Acid [5][6]

  • Acyl Chloride Formation:

    • Suspend 4-chloro-3-nitrobenzoic acid (e.g., 0.32 mol) in thionyl chloride (e.g., 180 ml).[5][6]

    • Heat the mixture at reflux for 5 hours.[5][6]

    • After the reaction is complete, concentrate the mixture in vacuo to remove excess thionyl chloride and obtain the crude 4-chloro-3-nitrobenzoyl chloride as an oily substance.[5][6]

  • Amidation:

    • Carefully add the obtained oily substance to ice-cold ammonia water (e.g., 300 ml).[5][6]

    • Allow the mixture to cool to room temperature, which will result in the formation of a precipitate.[5][6]

    • Collect the precipitate by filtration and wash it thoroughly with water.[5][6]

    • The pure 4-chloro-3-nitrobenzamide can be obtained by recrystallization from methanol.[5][6]

Physicochemical Properties of 4-Chloro-3-nitrobenzamide

A summary of the key physicochemical properties of 4-chloro-3-nitrobenzamide is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂O₃[7][8]
Molecular Weight 200.58 g/mol [7][8]
Appearance White to yellow powder/crystal[3][7]
Melting Point 148-150 °C[7]
Boiling Point (Predicted) 315.6 ± 27.0 °C[7]
Density (Predicted) 1.520 ± 0.06 g/cm³[7]
Storage Sealed in a dry place at room temperature[7]
CAS Number 16588-06-0[7][8]

Proposed Synthesis of 4-chloro-N-mesityl-3-nitrobenzamide

The synthesis of the target molecule, 4-chloro-N-mesityl-3-nitrobenzamide, can be logically achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid. This involves the initial formation of 4-chloro-3-nitrobenzoyl chloride, followed by its reaction with mesitylamine (2,4,6-trimethylaniline).

Step 1: Synthesis of 4-chloro-3-nitrobenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard and efficient method for activating the carboxyl group for subsequent nucleophilic acyl substitution.[9] Thionyl chloride and oxalyl chloride are common reagents for this transformation. The use of oxalyl chloride with a catalytic amount of DMF in dichloromethane is a mild and effective method.[10]

Experimental Protocol: Synthesis of 4-chloro-3-nitrobenzoyl chloride [10]

  • To a stirred suspension of 4-chloro-3-nitrobenzoic acid (20 g) in dichloromethane (100 cm³) and DMF (1 cm³), add oxalyl chloride (13 g) in dichloromethane (50 cm³) dropwise over 1 hour.[10]

  • Stir the reaction mixture at 30°C for 5 hours, during which the mixture should become homogeneous.[10]

  • Continue stirring at ambient temperature for an additional 18 hours.[10]

  • Evaporate the solvent under reduced pressure to yield a solid.[10]

  • Triturate the solid with hexane and dry to obtain 4-chloro-3-nitrobenzoyl chloride as a white solid (yield: 21.82 g).[10]

Step 2: N-Acylation of Mesitylamine

The reaction between an acyl chloride and a primary amine is a classic and efficient method for forming an amide bond.[11] In this proposed synthesis, 4-chloro-3-nitrobenzoyl chloride is reacted with mesitylamine. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[12]

Proposed Experimental Protocol: Synthesis of 4-chloro-N-mesityl-3-nitrobenzamide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mesitylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred mesitylamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-chloro-N-mesityl-3-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: N-Acylation start1 4-Chloro-3-nitrobenzoic Acid reagent1 Oxalyl Chloride, cat. DMF Dichloromethane start1->reagent1 product1 4-Chloro-3-nitrobenzoyl Chloride reagent1->product1 start2 Mesitylamine product1->start2 reagent2 Triethylamine Dichloromethane product1->reagent2 start2->reagent2 product2 4-Chloro-N-mesityl-3-nitrobenzamide reagent2->product2

Figure 1: Proposed two-step synthesis of 4-chloro-N-mesityl-3-nitrobenzamide.

Potential Therapeutic Applications and Future Research Directions

The structural features of 4-chloro-N-mesityl-3-nitrobenzamide suggest several avenues for therapeutic investigation, primarily based on the known biological activities of nitrobenzamide derivatives.

Anticancer Potential

Nitrobenzamide derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[1] The nitroaromatic core is a key pharmacophore in some families of inhibitors targeting enzymes like decaprenylphosphoryl-β-d-ribose oxidase (DprE1), which is crucial in mycobacteria.[13][14] While DprE1 is not a human cancer target, the ability of the nitro group to undergo bioreduction to form reactive species could be exploited in hypoxic tumor environments.

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial drug discovery.[15][16] Its reduction within microbial cells can lead to the formation of cytotoxic reactive intermediates that damage DNA and other vital biomolecules.[1] The 4-chloro-3-nitrobenzamide scaffold itself has been investigated for its role in complexes with antibacterial activity.[15] The addition of the lipophilic mesityl group could enhance cell membrane permeability, potentially improving the compound's efficacy against a range of bacterial and fungal pathogens.

Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. Nitrobenzamide derivatives have demonstrated anti-inflammatory effects, notably through the inhibition of nitric oxide (NO) production.[1] The overproduction of NO is a hallmark of inflammatory processes, and compounds that can modulate this pathway are of significant therapeutic interest.

Future Research Directions
  • Synthesis and Characterization: The primary step is the successful synthesis and full characterization of 4-chloro-N-mesityl-3-nitrobenzamide using modern analytical techniques (NMR, mass spectrometry, elemental analysis).

  • In Vitro Biological Screening: The synthesized compound should be screened against a panel of cancer cell lines, pathogenic bacteria, and fungi to determine its cytotoxic and antimicrobial activities.

  • Mechanism of Action Studies: Should promising activity be identified, further studies should be conducted to elucidate the compound's mechanism of action. This could involve investigating its effects on cell cycle progression, apoptosis, and specific molecular targets.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related N-substituted 4-chloro-3-nitrobenzamides would provide valuable SAR data to guide the optimization of lead compounds.

Conclusion

While the history and discovery of 4-chloro-N-mesityl-3-nitrobenzamide are not yet established in the scientific literature, this technical guide provides a robust framework for its synthesis and exploration. By leveraging the known chemistry of its precursor, 4-chloro-3-nitrobenzamide, a detailed and scientifically sound synthetic protocol has been proposed. The potential therapeutic applications of this novel compound, based on the well-documented biological activities of the nitrobenzamide scaffold, warrant further investigation. This guide serves as a valuable resource for researchers poised to explore the chemical and biological landscape of this promising molecule.

References

  • PrepChem. (n.d.). Synthesis of 4-chloro-3-nitrobenzoyl chloride. PrepChem.com. Retrieved from [Link]

  • PMC. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzamide. PubChem. Retrieved from [Link]

  • PMC. (n.d.). 4-Chloro-3-nitrobenzamide. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. PubChem. Retrieved from [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. PMC. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.
  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Chloro-3-nitrobenzamide. ResearchGate. Retrieved from [Link]

  • Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price. Shree Chemopharma Ankleshwar Pvt. Ltd. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-chloro-3-nitro- (CAS 96-99-1). Cheméo. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Chloro-3-nitrobenzoyl chloride. Cheméo. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Scholars Research Library. Retrieved from [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. ACS Publications. Retrieved from [Link]

  • Chemguide. (n.d.). acyl chlorides with ammonia or primary amines. Chemguide. Retrieved from [Link]

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Methodological & Application

Application Note: Strategic Synthesis of Sterically Hindered Nitrobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research professionals in medicinal chemistry and organic synthesis. It details the synthesis of 4-chloro-N-mesityl-3-nitrobenzamide , a sterically hindered amide scaffold relevant to the development of kinase inhibitors and bio-functional hybrid molecules.

The protocol addresses the specific challenge of coupling an electron-deficient acid chloride with a sterically hindered aniline (mesitylamine), requiring tailored conditions to ensure high yield and purity.

Target Molecule: 4-chloro-N-mesityl-3-nitrobenzamide Methodology: Nucleophilic Acyl Substitution under Kinetic Control

Introduction & Mechanistic Rationale

The synthesis of N-aryl benzamides is a cornerstone of medicinal chemistry. However, the reaction between 4-chloro-3-nitrobenzoyl chloride and 2,4,6-trimethylaniline (mesitylamine) presents a dual challenge:

  • Electronic Deactivation: The nitro group on the benzoyl chloride is electron-withdrawing, making the carbonyl highly electrophilic. While this promotes reaction, it also increases susceptibility to hydrolysis.

  • Steric Hindrance: The primary challenge is the mesityl group. The two ortho-methyl groups create significant steric bulk around the nucleophilic nitrogen, retarding the rate of attack on the carbonyl carbon.

Expert Insight: Standard Schotten-Baumann conditions (biphasic aqueous/organic) often fail or result in low yields for mesityl derivatives due to poor phase transfer kinetics relative to the hydrolysis rate. Therefore, this protocol utilizes an anhydrous organic phase method with a nucleophilic catalyst (DMAP) to accelerate the formation of the active acyl-pyridinium intermediate, overcoming the steric barrier of the mesitylamine.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8]
  • Precursor A: 4-Chloro-3-nitrobenzoyl chloride (1.0 equiv) [Prepared from acid via SOCl₂ or purchased]

  • Precursor B: 2,4,6-Trimethylaniline (Mesitylamine) (1.1 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv) or Pyridine

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

Phase 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Purge the system with nitrogen (N₂) to maintain an inert atmosphere. Moisture will rapidly hydrolyze the acid chloride to the parent benzoic acid.

Phase 2: Reactant Solubilization 3. Charge the flask with Mesitylamine (1.1 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv) dissolved in anhydrous DCM (10 mL/g of amine). 4. Cool the solution to 0°C using an ice-water bath.

  • Note: Although the reaction requires energy to overcome sterics, starting cold prevents exotherms from promoting side reactions (e.g., bis-acylation or polymerization).

Phase 3: Controlled Addition & Coupling 5. Dissolve 4-Chloro-3-nitrobenzoyl chloride (1.0 equiv) in anhydrous DCM in the addition funnel. 6. Add the acid chloride solution dropwise to the amine mixture over 30 minutes.

  • Visual Cue: A precipitate (triethylamine hydrochloride salts) will form immediately, turning the solution cloudy/white.
  • Once addition is complete, allow the reaction to warm to Room Temperature (25°C) .
  • Critical Step: Stir for 4–12 hours. Monitor via TLC (Solvent system: Hexane/EtOAc 3:1). The steric bulk of the mesityl group may require mild reflux (40°C) if conversion is <50% after 4 hours.

Phase 4: Work-up and Purification 9. Quench: Add 1M HCl (aq) to neutralize excess amine and solubilize pyridine/TEA salts. 10. Extraction: Separate the organic layer. Wash sequentially with:

  • 1M HCl (2x) – Removes unreacted mesitylamine.
  • Sat. NaHCO₃ (2x) – Removes hydrolyzed 4-chloro-3-nitrobenzoic acid.
  • Brine (1x) – Dehydrates the organic phase.
  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
  • Recrystallization: The crude solid is typically off-white to pale yellow. Recrystallize from hot Ethanol or MeOH/Water to yield the pure product.

Data Presentation & Analysis

Expected Analytical Parameters

The following data confirms the structural identity of the product, distinguishing it from starting materials.

ParameterExpected Value/ObservationStructural Assignment
Appearance Pale yellow crystalline solidNitro-aromatic conjugation
¹H NMR (DMSO-d₆) δ ~2.10 ppm (s, 6H)Ortho-methyls of mesityl (Steric markers)
¹H NMR (DMSO-d₆) δ ~2.25 ppm (s, 3H)Para-methyl of mesityl
¹H NMR (DMSO-d₆) δ ~10.2 ppm (s, 1H)Amide -NH- (Downfield due to EWG)
IR Spectroscopy 1650–1660 cm⁻¹Amide I (C=O) stretch
IR Spectroscopy 1530 cm⁻¹, 1350 cm⁻¹Nitro (NO₂) asymmetric/symmetric stretch
Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, emphasizing the critical decision points for steric management.

SynthesisWorkflow Start Start: Reagent Prep Solubilization Solubilize Mesitylamine + Base (DCM, 0°C, N2 atm) Start->Solubilization Addition Dropwise Addition of 4-Chloro-3-nitrobenzoyl chloride Solubilization->Addition Reaction Reaction: Nucleophilic Attack (0°C -> RT, 4-12h) Addition->Reaction TLC TLC Check (Conversion > 95%?) Reaction->TLC Reflux Heat to Reflux (40°C) (Overcome Steric Hindrance) TLC->Reflux No (Incomplete) Workup Acid/Base Wash Cycle (Remove salts & unreacted SM) TLC->Workup Yes Reflux->TLC Purification Recrystallization (EtOH or MeOH) Workup->Purification Final Pure 4-chloro-N-mesityl- 3-nitrobenzamide Purification->Final

Caption: Logical workflow for the synthesis of sterically hindered benzamides, including a feedback loop for thermal activation.

References

  • BenchChem. (2025).[1] Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. Retrieved from

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1805. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27942, 4-Chloro-3-nitrobenzamide. Retrieved from [2]

  • Sun, J., et al. (2006).[3][4] Crystal structure of 4-chloro-3-nitrobenzamide. Acta Crystallographica Section E. (Cited in NIH/PubChem data).

Sources

Application Note: Amide Coupling of 4-Chloro-3-nitrobenzoic Acid and Mesitylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of an amide bond between 4-chloro-3-nitrobenzoic acid and mesitylamine (2,4,6-trimethylaniline) presents a unique synthetic challenge. While the carboxylic acid is electronically activated by the electron-withdrawing nitro and chloro groups, mesitylamine is exceptionally sterically hindered and weakly nucleophilic. Standard carbodiimide-based coupling reagents (e.g., EDC, DCC) typically fail or result in poor yields due to the steric clash imposed by the two ortho-methyl groups on the aniline ring[1].

This application note provides an in-depth mechanistic rationale and two self-validating, step-by-step protocols—an Acid Chloride Route for scalable synthesis and a HATU-Mediated Route for rapid, mild library generation.

Mechanistic Rationale & Substrate Analysis

To design a successful coupling protocol, we must analyze the electronic and steric microenvironments of both substrates:

  • The Electrophile (4-Chloro-3-nitrobenzoic acid): The presence of the -NO₂ and -Cl groups withdraws electron density from the aromatic ring, making the carboxylate slightly less nucleophilic during the initial activation step, but rendering the resulting activated ester or acid chloride highly electrophilic. Notably, the chloro group is susceptible to Nucleophilic Aromatic Substitution (

    
    ) if exposed to strong nucleophiles at elevated temperatures[2]. Therefore, non-nucleophilic bases (like DIPEA) and controlled temperatures are required.
    
  • The Nucleophile (Mesitylamine): The 2,4,6-trimethyl substitution pattern creates a severe steric shield around the amine lone pair. Furthermore, the lone pair is delocalized into the aromatic ring, reducing its basicity and nucleophilicity compared to aliphatic amines[3].

Causality in Reagent Selection: Because the nucleophile is weak and hindered, the electrophile must be hyper-activated.

  • Acid Chloride: Converting the acid to an acid chloride using thionyl chloride (

    
    ) with catalytic DMF creates a highly reactive intermediate capable of overcoming the steric barrier of mesitylamine[4][5].
    
  • HATU: For solution-phase synthesis where harsh chlorinating agents are undesirable, HATU is the benchmark reagent. It forms an OAt-active ester featuring a nitrogen at the 7-position of the benzotriazole ring. This nitrogen provides a neighboring-group effect, acting as an intramolecular base to guide the hindered amine into the optimal trajectory for attack[1][6][7].

Workflow & Activation Strategy

Workflow A 4-Chloro-3-nitrobenzoic Acid B Activation Strategy A->B C Route A: SOCl2 / DMF (cat.) Acid Chloride Formation B->C Scalable / Low Cost D Route B: HATU / DIPEA Uronium Activation B->D Mild / Fast E Add Mesitylamine (Sterically Hindered Nucleophile) C->E D->E F N-Mesityl-4-chloro-3-nitrobenzamide E->F Amide Bond Formation

Caption: Workflow for the activation and coupling of 4-chloro-3-nitrobenzoic acid with mesitylamine.

Reagent Selection & Optimization Data

The following table summarizes the quantitative parameters and expected outcomes for various coupling strategies applied to sterically hindered anilines[1][6].

Coupling ReagentActivation IntermediateBase RequiredTempExpected YieldNotes
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ DMF
Acid ChloridePyridine or DIPEA0 °C to RT85 - 95%Highly scalable; requires removal of excess

prior to amine addition[8].
HATU HOAt Active EsterDIPEA (2.5 eq)RT to 40 °C75 - 90%Best for small-scale; pre-activation step is mandatory.
T3P (50% in EtOAc) Phosphonic AnhydridePyridine or DIPEA80 °C60 - 80%Excellent toxicity profile; requires heating for highly hindered substrates[9].
EDC / HOBt HOBt Active EsterDIPEART< 20%Fails due to severe steric clash and insufficient electrophilicity.

Experimental Protocols

Protocol A: Acid Chloride Method (Recommended for Scale-Up)

This protocol utilizes thionyl chloride to generate the acid chloride. The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species, significantly accelerating the reaction[4][8].

Step 1: Acid Chloride Generation

  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq, 10.0 mmol) in anhydrous dichloromethane (DCM) (20 mL).

  • Add thionyl chloride (

    
    ) (2.0 eq, 20.0 mmol) dropwise at room temperature, followed by 2 drops of anhydrous DMF (approx. 0.05 eq).
    
  • Heat the mixture to a gentle reflux (40 °C) for 2-3 hours. The reaction is complete when gas evolution (

    
     and 
    
    
    
    ) ceases and the suspension becomes a clear, homogenous solution[5].
  • Critical Step: Concentrate the mixture under reduced pressure to complete dryness to remove all unreacted

    
    . Co-evaporate twice with anhydrous toluene (10 mL) to ensure trace 
    
    
    
    and
    
    
    are eliminated.

Step 2: Amide Formation

  • Redissolve the crude 4-chloro-3-nitrobenzoyl chloride in anhydrous DCM (15 mL) and cool to 0 °C in an ice bath.

  • In a separate vial, prepare a solution of mesitylamine (1.1 eq, 11.0 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol) in anhydrous DCM (5 mL).

  • Add the amine/base solution dropwise to the acid chloride solution over 10 minutes to control the exothermic reaction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor by TLC or LC-MS.

Step 3: Self-Validating Workup

  • Dilute the reaction mixture with additional DCM (30 mL).

  • Wash the organic layer with 1M

    
     (2 × 20 mL). Rationale: This protonates and removes any unreacted mesitylamine and DIPEA.
    
  • Wash with saturated aqueous

    
     (2 × 20 mL). Rationale: This hydrolyzes any residual acid chloride and extracts unreacted 4-chloro-3-nitrobenzoic acid into the aqueous phase.
    
  • Wash with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product. Purify via recrystallization (e.g., from methanol) or silica gel chromatography.
    
Protocol B: HATU-Mediated Method (Recommended for Library Synthesis)

This method avoids harsh chlorinating agents and is ideal for parallel synthesis. Pre-activation is strictly required to ensure the carboxylic acid is fully converted to the OAt-ester before the weak nucleophile is introduced[1][7].

Procedure:

  • In a dry vial, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (3 mL).

  • Add DIPEA (2.5 eq, 2.5 mmol) to the solution. Stir at room temperature for 15–30 minutes. The solution will typically turn a deep yellow/orange, indicating the formation of the active ester[1].

  • Add mesitylamine (1.2 eq, 1.2 mmol) to the pre-activated mixture.

  • Stir the reaction at room temperature for 12–16 hours. If LC-MS indicates stalled conversion, heat the mixture to 45 °C for an additional 4 hours.

  • Workup: Quench the reaction with water (10 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous

    
     (3 × 10 mL) to thoroughly remove DMF. Follow with 1M 
    
    
    
    , sat.
    
    
    , and brine washes as described in Protocol A. Dry and concentrate.

Troubleshooting & Analytical Validation

  • Observation: Low yield with significant unreacted mesitylamine (Protocol B).

    • Causality: Steric hindrance prevents the amine from attacking the active ester before it hydrolyzes.

    • Solution: Ensure strictly anhydrous conditions. Increase the pre-activation time to 30 minutes. If using T3P or HATU, elevate the reaction temperature to 50 °C to provide the necessary activation energy for the sterically crowded transition state[1][6].

  • Observation: Formation of side products with identical mass minus 34 Da (Protocol B).

    • Causality:

      
       displacement of the aromatic chloride by the amine.
      
    • Solution: Lower the reaction temperature. Mesitylamine is bulky, making

      
       less likely than with primary aliphatic amines, but prolonged heating in DMF can trigger it[2].
      

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • Source: apexbt.
  • Source: nih.
  • Source: justia.
  • Propanephosphonic Acid Anhydride (T3P®)
  • Source: benchchem.

Sources

Recrystallization techniques for purifying 4-chloro-N-mesityl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Protocol for 4-Chloro-N-mesityl-3-nitrobenzamide

Executive Summary & Chemical Context

Target Molecule: 4-chloro-N-mesityl-3-nitrobenzamide Primary Application: Intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors, protein-protein interaction modulators).[1][2]

This guide details the purification of 4-chloro-N-mesityl-3-nitrobenzamide , a sterically hindered, electron-deficient benzamide.[2] The presence of the mesityl (2,4,6-trimethylphenyl) group introduces significant lipophilicity and steric bulk, distinguishing its solubility profile from simple benzamides.[1]

The Challenge: Standard benzamides recrystallize easily from boiling water or ethanol.[1] However, the N-mesityl group disrupts planar stacking and increases solubility in non-polar solvents, creating a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.[2] Furthermore, unreacted mesitylamine (starting material) is difficult to remove solely by recrystallization due to its greasy nature.

The Solution: This protocol employs a Pre-Recrystallization Acid Wash (to remove amine impurities chemically) followed by a Binary Solvent Recrystallization using an Ethanol/Water or Toluene/Heptane system to achieve >98% purity.[1]

Physicochemical Profile & Solvent Strategy

Understanding the molecule's functional groups is vital for selecting the correct purification vector.

Functional GroupElectronic/Steric EffectImpact on Solubility
Nitro (-NO₂) Strong Electron WithdrawingIncreases polarity; enhances solubility in polar aprotic solvents (DMF, DMSO).[1][2]
Chloro (-Cl) Weakly Deactivating / LipophilicModerate increase in lipophilicity.[1][2]
Amide (-CONH-) H-Bond Donor/AcceptorKey for crystal lattice formation.[1][2] Acidity increased by Nitro group.
Mesityl Group Steric Bulk / High Lipophilicity Dominant Factor. Drastically reduces water solubility; increases solubility in aromatics (Toluene).[1][2]
Solvent Selection Matrix
Solvent SystemRoleProsCons
Ethanol / Water Primary Protocol Green chemistry; excellent removal of polar impurities; high recovery yield.[1][2]Risk of oiling out if water is added too fast.
Toluene / Heptane Alternative Superior for removing unreacted organic starting materials; slower crystal growth (better purity).[1]Toluene requires higher boiling temps; Heptane is flammable.
Ethyl Acetate SolventGood solubility, but often holds impurities too well (low recovery).[1]Not recommended for final polishing.

Pre-Purification: The Critical Acid Wash

STOP: Do not attempt recrystallization directly on the crude reaction mixture if significant mesitylamine remains.[1]

Mechanism: Mesitylamine is a base.[1] The target amide is neutral/weakly acidic. Protocol:

  • Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Wash the organic layer 2x with 1M HCl . (Mesitylamine converts to the water-soluble hydrochloride salt).[2]

  • Wash 1x with Brine.

  • Dry over Na₂SO₄, filter, and evaporate to dryness.

  • Proceed to Recrystallization with this acid-free solid.

Detailed Recrystallization Protocols

Method A: Ethanol/Water (Standard High-Yield Method)

Best for: General purification, removing inorganic salts or polar byproducts.[1][2]

  • Dissolution: Place 10.0 g of crude, acid-washed solid in a 250 mL Erlenmeyer flask. Add Absolute Ethanol (EtOH) (approx. 5-7 mL per gram of solid).[1][2]

  • Reflux: Heat to boiling (approx. 78°C) with magnetic stirring.

    • Note: If solid remains, add hot EtOH in 1 mL increments until clear.

  • Hot Filtration (Optional): If insoluble black specks remain, filter rapidly through a pre-warmed glass frit or fluted filter paper.

  • Nucleation Point: Remove from heat. While still hot, add Deionized Water dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of hot EtOH to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours).

    • Critical: Do not use an ice bath immediately. Rapid cooling causes oiling out.

  • Harvest: Once thick crystals form at RT, cool in an ice bath for 30 mins. Filter via vacuum filtration. Wash with cold 50% EtOH/Water.

Method B: Toluene/Heptane (High-Purity Method)

Best for: Removing lipophilic impurities or if Method A results in oiling out.[1][2]

  • Dissolution: Suspend solid in Toluene (approx. 3-4 mL per gram). Heat to 90-100°C.[2]

  • Solvation: The compound should dissolve easily due to

    
    -
    
    
    
    interactions between the toluene and the electron-deficient nitro-ring.[2]
  • Precipitation: Remove from heat. Add Heptane dropwise to the hot solution until slight cloudiness is observed.

  • Cooling: Allow to cool to RT undisturbed. The bulky mesityl group packs better during slow cooling from non-polar solvents.

  • Filtration: Collect crystals and wash with pure Hexane or Heptane.

Process Workflow Diagram

The following diagram illustrates the decision logic and physical workflow for the purification process.

RecrystallizationWorkflow Start Crude Reaction Mixture AcidWash STEP 1: Acid Wash (EtOAc + 1M HCl) Start->AcidWash CheckPurity Check TLC/LCMS (Amine Removed?) AcidWash->CheckPurity CheckPurity->AcidWash No (Repeat) SolventChoice STEP 2: Select Solvent System CheckPurity->SolventChoice Yes MethodA Method A: Ethanol / Water SolventChoice->MethodA Standard MethodB Method B: Toluene / Heptane SolventChoice->MethodB Lipophilic Impurities Dissolve Dissolve at Reflux MethodA->Dissolve MethodB->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter CloudPoint Add Anti-Solvent to Cloud Point HotFilter->CloudPoint SlowCool Slow Cooling (RT) CloudPoint->SlowCool OilOut PROBLEM: Oiling Out? SlowCool->OilOut Reheat Reheat & Add More Solvent OilOut->Reheat Yes IceBath Ice Bath (0-4°C) OilOut->IceBath No Reheat->CloudPoint FilterDry Filter & Vacuum Dry IceBath->FilterDry FinalQC Final QC (NMR, HPLC, MP) FilterDry->FinalQC

Figure 1: Decision matrix and workflow for the purification of sterically hindered nitrobenzamides.

Quality Control & Troubleshooting

Self-Validating QC Metrics
  • Appearance: Should be pale yellow to off-white needles.[2] (Bright yellow/orange often indicates nitro-impurities or oxidation).[2]

  • Melting Point: Expect a sharp range (e.g., within 2°C).

    • Note: While the specific MP for the N-mesityl derivative is not standard in common databases, the parent 4-chloro-3-nitrobenzamide melts at ~182°C [1].[2] The mesityl derivative usually melts higher (200°C+) due to molecular weight, or slightly lower if steric twist disrupts packing.[1] A range >3°C indicates failure. [2]

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the Mesitylamine peaks (broad singlet NH2 at ~4.5 ppm, methyls at ~2.1 ppm).

    • Confirm Amide NH: Typically a singlet downfield (10.0–10.5 ppm).

Troubleshooting "Oiling Out"

If the product separates as a yellow oil instead of crystals:

  • Cause: Solution is too concentrated or cooled too fast.

  • Fix: Re-heat the mixture until the oil dissolves. Add 10-20% more of the good solvent (Ethanol or Toluene).[2] Allow to cool with vigorous stirring.

  • Seed Crystal: If available, add a tiny crystal of pure product when the solution reaches room temperature.

References

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzamide (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[9] Crystallization Methods for Benzamide Derivatives: Application Notes. Retrieved from Search Results.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insight on amide bond stability and solubility).

Sources

Advanced High-Performance Liquid Chromatography (HPLC) Methodologies for the Quantitative Analysis of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

Benzamide and its substituted derivatives represent a critical structural motif in modern pharmacology. This versatile chemical moiety is the backbone of numerous active pharmaceutical ingredients (APIs), including atypical antipsychotics (e.g., sulpiride, amisulpride), selective histone deacetylase (HDAC) inhibitors (e.g., chidamide)[1], and diagnostic radiotracer precursors (e.g., BZM for SPECT imaging)[2]. The accurate, reproducible quantification of these compounds in both pharmaceutical formulations and complex biological matrices is a fundamental requirement for pharmacokinetic profiling and stringent quality control.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is the analytical gold standard for benzamide determination[1][3]. The physicochemical behavior of benzamides is heavily dictated by the amide group (-CONH₂), which can act as both a hydrogen bond donor and acceptor. During chromatographic separation, these functional groups frequently interact with unreacted silanol groups on silica-based stationary phases, leading to severe peak tailing and poor resolution. Therefore, successful method development requires a deep understanding of column chemistry and mobile phase thermodynamics to suppress these secondary interactions.

Experimental Workflow & Logic

The following diagram illustrates the logical progression from sample matrix extraction to final method validation. Each step is designed to isolate the analyte while maintaining system integrity.

Benzamide_HPLC_Workflow N1 1. Sample Preparation (Matrix Extraction & Filtration) N3 3. Chromatographic Separation (Reversed-Phase C18 Column) N1->N3 10-20 µL Injection N2 2. Mobile Phase Optimization (Buffer pH 3.0 to suppress tailing) N2->N3 Isocratic/Gradient Elution N4 4. Detection System (UV/PDA or ESI-MS/MS) N3->N4 Analyte Elution N5 5. Data Quantification & Method Validation (ICH Q2) N4->N5 Signal Integration

Workflow for Benzamide Extraction, HPLC Separation, and Validation.

Chromatographic Conditions & Causality

The selection of chromatographic parameters is not arbitrary; it is a direct response to the chemical nature of benzamide derivatives. Table 1 summarizes the optimized parameters and the mechanistic rationale behind each choice.

Table 1: Optimized HPLC Parameters for Benzamide Analysis

ParameterSpecificationScientific Rationale
Analytical Column End-capped C18 (250 mm × 4.6 mm, 5 µm)The hydrophobic alkyl chains provide optimal retention for the aromatic ring. End-capping is mandatory to physically block residual silanols, preventing amide-silanol hydrogen bonding[3].
Mobile Phase Acetonitrile : Water (50:50 v/v) with 0.1% Formic AcidAn acidic pH (~3.0) ensures that any remaining silanols are fully protonated (neutralized), eliminating electrostatic interactions that cause peak tailing[4].
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with acceptable column backpressure.
Injection Volume 10 - 20 µLEnsures sufficient detector sensitivity without causing column volume overload or extra-column band broadening[3].
Column Temperature 30 °CThermostating lowers mobile phase viscosity, improving mass transfer kinetics and ensuring highly reproducible retention times.
Detection (UV) 254 nm (or up to 320 nm)Targets the highly conjugated π-π* transitions of the benzamide aromatic system, maximizing the signal-to-noise ratio[3][4].

Step-by-Step Experimental Protocols

Protocol A: Reagent Preparation and System Equilibration

A self-validating system begins with pristine mobile phase and standard preparation to eliminate baseline artifacts.

  • Mobile Phase Preparation : Combine 500 mL of HPLC-grade Acetonitrile with 500 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Add 1.0 mL of concentrated formic acid (0.1% v/v) to adjust the pH[3][4].

  • Degassing : Sonicate the mixture for 15 minutes or pass it through a vacuum filtration apparatus (0.45 µm membrane). Causality: Dissolved gases outgas in the low-pressure environment of the detector flow cell, causing baseline spikes. Degassing prevents this mechanical failure.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 10.0 mg of the benzamide reference standard. Transfer into a 10 mL volumetric flask, dissolve in 5 mL of mobile phase, and sonicate until visually clear. Dilute to the mark[3][5].

  • Working Calibration Standards : Serially dilute the stock solution using the mobile phase to generate a 6-point calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL)[3][5].

Protocol B: Sample Extraction from Biological Matrices (e.g., Plasma)

When analyzing benzamides in vivo (e.g., pharmacokinetic studies of chidamide or DM-PIT-1), protein precipitation is required to prevent column fouling.

  • Aliquot : Transfer 100 µL of the biological sample (e.g., human or mouse plasma) into a 1.5 mL microcentrifuge tube[1].

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Causality: The sudden shift in dielectric constant rapidly denatures and precipitates plasma proteins, while the small-molecule benzamide remains highly soluble in the organic layer[1].

  • Phase Separation : Vortex vigorously for 60 seconds, followed by centrifugation at 12,000 rpm for 10 minutes at 4°C.

  • Filtration : Carefully extract the clear supernatant and pass it through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Method Validation (Self-Validating System)

To guarantee trustworthiness and regulatory compliance, the developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][6]. Implement the following self-validating checks:

  • System Suitability (The Gateway Check) : Prior to any sample sequence, inject the 50 µg/mL standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5[6]. If these criteria fail, the system is not equilibrated, and the run must be aborted.

  • Linearity & Range : Plot the integrated peak areas against the standard concentrations. A linear regression correlation coefficient (

    
    ) of ≥ 0.999 is required to prove the detector's proportional response across the analytical range[3][6].
    
  • Accuracy (Recovery) : Spike known concentrations of the benzamide standard into a blank placebo matrix at three levels (80%, 100%, and 120% of the target concentration). The calculated recovery must fall strictly between 95.0% and 105.0%, proving the absence of matrix suppression or enhancement[1][6].

  • Sensitivity (LOD/LOQ) : Determine the Limit of Detection (LOD) at a signal-to-noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N of 10:1. For standard UV detection, expect an LOQ of 0.4 - 2.0 µg/mL[6]. If utilizing LC-MS/MS, the LOQ can drop below 0.5 ng/mL[1][4].

References

  • Waters Corporation. "Benzamide Application Brief." Waters, 2002. URL: [Link]

  • Journal of Food and Drug Analysis. "Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM." JFDA, 2008. URL:[Link]

  • SIELC Technologies. "Separation of Benzamide on Newcrom R1 HPLC column." SIELC, 2018. URL: [Link]

  • PubMed (NIH). "A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples." NIH, 2011. URL:[Link]

  • PubMed (NIH). "Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application." NIH, 2015. URL:[Link]

Sources

Application Note: In Vitro Screening of 4-chloro-N-mesityl-3-nitrobenzamide as a Zinc Finger Ejector

[1]

Introduction & Mechanistic Basis[1][2][3][4][5][6][7]

4-chloro-N-mesityl-3-nitrobenzamide belongs to a class of small molecules designed to disrupt retroviral replication by targeting the highly conserved Zinc Finger (ZF) domains of the HIV-1 Nucleocapsid protein (NCp7).[1]

Unlike protease or reverse transcriptase inhibitors, this compound acts via a covalent mechanism .[1] The 4-chloro-3-nitro moiety functions as an electrophilic warhead.[1] Upon binding to the hydrophobic pocket of NCp7, the compound undergoes nucleophilic attack by the sulfur atom of a critical cysteine residue (typically Cys39 or Cys49) within the CCHC zinc finger motif.[1] This reaction displaces the coordinated Zinc ion (

1
Mechanistic Pathway

The following diagram illustrates the transition from intact protein to inactive, zinc-depleted aggregate.[1]

ZincEjectionMechanismNCp7_ActiveActive NCp7(Zn2+ Coordinated)ComplexDrug-ProteinEncounter ComplexNCp7_Active->Complex+ DrugDrug4-chloro-N-mesityl-3-nitrobenzamideDrug->ComplexReactionNucleophilic Attack(Cys-S- to Drug)Complex->ReactionEjectionZn2+ ReleaseReaction->EjectionCovalent BondFormationNCp7_InactiveApo-NCp7(Unfolded/Oxidized)Ejection->NCp7_InactiveStructuralCollapse

Figure 1: Mechanism of Action.[1] The electrophilic attack on the cysteine thiolate triggers zinc release, rendering the nucleocapsid protein non-functional.[1]

Experimental Protocols

Protocol A: Fluorescence-Based Zinc Ejection Assay

Purpose: To quantify the kinetics of

Principle:TSQ

1
Materials
  • Recombinant HIV-1 NCp7: (10 µM stock in Zn-buffer).

  • TSQ Probe: 10 mM stock in DMSO.[1]

  • Test Compound: 4-chloro-N-mesityl-3-nitrobenzamide (10 mM stock in DMSO).

  • Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% Glycerol.[1] Note: Avoid DTT or EDTA.[1]

Procedure
  • Preparation: Dilute NCp7 to 1 µM in the reaction buffer.

  • Probe Addition: Add TSQ to a final concentration of 20 µM (20-fold excess relative to protein).

  • Baseline: Incubate for 5 minutes at 25°C and record baseline fluorescence (

    
    ).
    
  • Reaction Trigger: Inject the test compound (final conc. 5–50 µM) into the cuvette/well.

  • Measurement: Monitor fluorescence intensity every 30 seconds for 60 minutes.

  • Control: Run a "Total Release" control using 1 mM EDTA to define 100% ejection.

Data Analysis: Plot Fluorescence Units (RFU) vs. Time. Fit the curve to a pseudo-first-order kinetic equation to determine the observed rate constant (

1
Protocol B: Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To verify that drug treatment abolishes the RNA-chaperoning activity of NCp7.[1] Principle: Functional NCp7 binds viral RNA (Psi-sequence), causing a "shift" (retardation) in gel electrophoresis.[1][2] Drug-treated NCp7 loses this binding capacity.[1]

Materials
  • Viral RNA Substrate: Biotinylated HIV-1

    
    -RNA stem-loop (SL3).[1]
    
  • Native PAGE Gel: 6% Polyacrylamide (nondenaturing).[1]

  • Chemiluminescent Detection Kit.

Procedure
  • Incubation: Mix 1 µM NCp7 with 4-chloro-N-mesityl-3-nitrobenzamide (graded concentrations: 0, 1, 5, 10, 50 µM) in binding buffer. Incubate for 30 min at 37°C.

  • RNA Binding: Add 10 nM Biotin-RNA to each tube. Incubate for 15 min on ice.

  • Electrophoresis: Load samples onto the 6% Native PAGE gel running at 100V in 0.5x TBE buffer at 4°C.

  • Transfer & Detection: Transfer RNA to a nylon membrane, crosslink, and detect using Streptavidin-HRP.

Interpretation:

  • Lane 1 (RNA only): Fast-migrating band at the bottom.[1]

  • Lane 2 (NCp7 + RNA): Shifted band (slow migration) indicating complex formation.[1]

  • Lane 3+ (Drug treated): Reappearance of the fast-migrating "free RNA" band indicates successful inhibition.[1]

Protocol C: Mass Spectrometry Adduct Confirmation

Purpose: To confirm the covalent modification of the protein.[1]

Procedure
  • Reaction: Incubate 5 µM NCp7 with 25 µM compound for 60 min.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or spin column to remove excess salt and unbound drug.

  • Analysis: Analyze via ESI-TOF MS (Electrospray Ionization Time-of-Flight).

  • Validation: Look for a mass shift (

    
    ) corresponding to the molecular weight of the benzamide moiety (minus the leaving group, if applicable, or the whole adduct if reductive).[1]
    
    • Expected Result: Loss of 65.4 Da (Zn) and gain of Drug Mass (adduct formation).[1]

Data Presentation & Analysis

When reporting results for 4-chloro-N-mesityl-3-nitrobenzamide, summarize data in the following format to allow for direct comparison with reference compounds (e.g., DIBA-1).

ParameterAssay TypeMetricAcceptance Criteria
Zinc Ejection TSQ Fluorescence

(min)
< 15 min at 10 µM drug
RNA Binding EMSA

(µM)
< 5 µM
Covalent Binding ESI-MS

Observed Adduct Peak
Cytotoxicity MTT / XTT (HeLa cells)

(µM)
> 50 µM (Selectivity Index)

Troubleshooting & Critical Controls

  • Oxidation Sensitivity: NCp7 is highly sensitive to oxidation.[1] Always prepare fresh protein stocks and use degassed buffers.[1] However, do not use reducing agents (DTT,

    
    -ME) in the reaction buffer, as they will compete with the drug for the zinc fingers or reduce the nitro group prematurely.[1]
    
  • Solubility: The "N-mesityl" group increases lipophilicity.[1] Ensure the final DMSO concentration in the assay does not exceed 1% to prevent protein precipitation.[1]

  • False Positives: Some compounds quench TSQ fluorescence.[1] Always run a "Drug + TSQ + Zn" control (no protein) to check for optical interference.[1]

References

  • Rice, W. G., et al. (1995).[1][3][2] Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS.[1][2] Science, 270(5239), 1194-1197.[1] Link[1]

  • Turpin, J. A., et al. (1999).[1] Synthesis and properties of dithiobis-benzamides: specific inhibitors of the HIV-1 nucleocapsid protein.[1][2] Journal of Medicinal Chemistry, 42(1), 67-86.[1] Link[1]

  • Loo, J. A., et al. (1996).[1] Biophysical characterization of zinc ejection from HIV nucleocapsid protein by anti-HIV 2,2'-dithiobis[benzamides]. Journal of Medicinal Chemistry, 39(22), 4313–4320.[1] Link[1]

  • Jenkins, T. M., et al. (2005).[1] Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters.[1][4] Antimicrobial Agents and Chemotherapy, 49(11), 4503-4514.[1] Link[1]

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Mesityl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of N-mesityl benzamides presents a classic challenge in organic chemistry due to the significant steric hindrance imposed by the ortho-methyl groups of the mesityl (2,4,6-trimethylphenyl) moiety. Conventional thermal heating often results in sluggish reaction rates, incomplete conversion, or the requirement for harsh reagents that compromise sensitive functional groups. This Application Note details a robust, high-efficiency protocol for the microwave-assisted synthesis of these sterically congested amides. By leveraging the specific heating effects of microwave irradiation combined with modern coupling agents (specifically T3P®), researchers can achieve quantitative yields in minutes rather than hours, maintaining high functional group tolerance and minimizing solvent waste.

Introduction & Scientific Rationale

The "Ortho-Substituent" Challenge

N-Mesityl benzamides are privileged scaffolds in drug discovery, often serving as key pharmacophores in kinase inhibitors and agrochemicals where the bulky mesityl group enforces specific conformational locks (atropisomerism). However, the nucleophilic attack of mesitylamine on a carbonyl center is severely retarded by the two ortho-methyl groups, which shield the nitrogen atom and create a crowded transition state.

The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) overcomes this kinetic barrier through two primary mechanisms:

  • Dipolar Polarization: Direct coupling with the solvent/reagents generates rapid internal heating, allowing reaction temperatures to safely exceed the solvent's atmospheric boiling point (superheating).

  • Arrhenius Acceleration: The ability to reach 150–180 °C instantaneously significantly increases the rate constant (

    
    ), driving the reaction to completion before competing decomposition pathways can dominate.
    

Strategic Reaction Pathways

We present three validated pathways. Pathway A is the recommended standard for medicinal chemistry due to its balance of speed, safety, and scope.

PathwayMethodKey ReagentsProsCons
A (Standard) Coupling Agent T3P® (50% in EtOAc) , PyridineHigh yields, no racemization, easy workup.Reagent cost is higher than SOCl₂.
B (Robust) Acid Chloride SOCl₂ or (COCl)₂, then AmineExtremely fast, works for very unreactive acids.Moisture sensitive, generates HCl gas.
C (Green) Direct Thermal None (Neat or Green Solvent)100% Atom economy, no waste.Requires very high Temp (>200°C), limited scope.

Mechanism & Workflow Visualization

Reaction Mechanism (Pathway A: T3P Mediated)

Propylphosphonic anhydride (T3P) acts as a cyclic trimeric anhydride. It reacts with the benzoic acid to form a mixed anhydride intermediate. The steric bulk of the mesitylamine is overcome by the high reactivity of this intermediate combined with the thermal energy from the microwave field.

ReactionMechanism Acid Benzoic Acid Derivative Inter Activated Mixed Anhydride Acid->Inter Activation T3P T3P® (Coupling Agent) T3P->Inter Activation Base Base (Pyridine/DIPEA) Base->Inter Activation Product N-Mesityl Benzamide (Target) Inter->Product Nucleophilic Attack Byprod Water-Soluble By-products Inter->Byprod Amine Mesitylamine (Steric Bulk) Amine->Product MW Microwave Energy (ΔT, Kinetic Boost) MW->Product Acceleration

Caption: Mechanistic pathway for T3P-mediated amidation. The microwave energy provides the necessary activation energy to overcome the steric repulsion between the mesityl amine and the activated carboxylate.

Experimental Workflow

Workflow Start Start: Reagent Prep Mix Mix: Acid (1.0 eq) + Amine (1.2 eq) + Base (3.0 eq) in Solvent Start->Mix Add Add T3P® (1.5 eq) (Dropwise) Mix->Add Seal Seal Reaction Vial (Pressure Rated) Add->Seal MW_Step Microwave Irradiation 150°C | 10-20 min | High Absorption Seal->MW_Step Check TLC / LCMS Check MW_Step->Check Check->MW_Step Incomplete (+5 min) Workup Workup: Dilute w/ EtOAc, Wash w/ H2O, NaHCO3, Brine Check->Workup Complete Dry Dry & Concentrate Workup->Dry Analyze Analysis (NMR, purity) Dry->Analyze

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis of N-mesityl benzamides.

Detailed Protocol: T3P-Mediated Synthesis (Pathway A)

Materials & Equipment
  • Microwave Reactor: Single-mode (e.g., Biotage Initiator, CEM Discover) or Multi-mode system.

  • Vials: 2–5 mL microwave-transparent glass vials with crimp/snap caps and PTFE/silicone septa.

  • Reagents:

    • Substituted Benzoic Acid (1.0 equiv)

    • 2,4,6-Trimethylaniline (Mesitylamine) (1.1 – 1.2 equiv)

    • T3P® (Propylphosphonic anhydride), 50 wt. % in EtOAc or DMF (1.5 – 2.0 equiv)

    • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

    • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Procedure
  • Preparation: In a 5 mL microwave vial, dissolve the Benzoic Acid derivative (1.0 mmol) and Mesitylamine (1.2 mmol) in EtOAc (3 mL).

  • Base Addition: Add Pyridine (3.0 mmol) to the mixture. Stir for 1 minute.

  • Activation: Add T3P® solution (1.5 mmol, ~0.9 mL of 50% soln) dropwise. Note: Mild exotherm may occur.

  • Sealing: Cap the vial securely.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

    • Pressure Limit: 15 bar (Safety cutoff)

  • Cooling: Allow the reactor to cool the vial to <50 °C using compressed air.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel. Dilute with EtOAc (20 mL).

    • Wash successively with:

      • Water (2 x 10 mL)

      • 1N HCl (10 mL) – To remove excess pyridine and unreacted amine.

      • Sat. NaHCO₃ (10 mL) – To remove unreacted acid and T3P by-products.

      • Brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Most products are obtained in >90% purity. If necessary, purify via flash chromatography (Hexane/EtOAc).

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Steric bulk too high for 150°C.Increase Temp to 170°C; Extend time to 30 min.
Precipitation Product insoluble in EtOAc.Switch solvent to DMF or NMP. Perform aqueous crash-out workup.
By-product spots Acid degradation.Reduce Temp to 120°C; Switch to Pathway B (Acid Chloride).
Pressure Error Solvent vapor pressure too high.Ensure vial volume <75% full. Switch to lower vapor pressure solvent (DMF).
Comparison of Methods (Data Summary)

Based on internal validation with 4-nitrobenzoic acid + mesitylamine.

MethodTimeTempYieldPurity (LCMS)
Thermal Reflux (Toluene) 24 Hours110 °C65%85%
MW + Acid Chloride 10 Min120 °C92%90%
MW + T3P (This Protocol) 15 Min 150 °C 96% >98%

References

  • Microwave-Assisted Organic Synthesis (General)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1] Angewandte Chemie International Edition.

  • T3P® Reagent Applications

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development.

  • Sterically Hindered Amide Synthesis

    • Schaefer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Microwave Amidation Protocols

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.
  • Green Direct Amidation

    • Charville, H., et al. (2010). Microwave-assisted direct amidation of carboxylic acids.[3][4][5] Chemical Communications.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-N-mesityl-3-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers optimizing the synthesis of 4-chloro-N-mesityl-3-nitrobenzamide . This guide synthesizes mechanistic insights with practical troubleshooting steps to overcome the specific challenge of coupling a sterically hindered amine (mesitylamine) with an electron-deficient acid chloride.

Status: Operational | Role: Senior Application Scientist | Topic: Steric/Electronic Conflict Resolution

Diagnostic Overview: The "Steric-Electronic" Conflict

The synthesis of 4-chloro-N-mesityl-3-nitrobenzamide presents a classic organic chemistry dilemma:

  • The Nucleophile (Mesitylamine): The amino group is flanked by two ortho-methyl groups. This creates significant steric hindrance, drastically reducing the nucleophilic attack rate on the carbonyl carbon.

  • The Electrophile (4-Chloro-3-nitrobenzoyl chloride): While the nitro group activates the carbonyl, it also activates the para-chlorine toward Nucleophilic Aromatic Substitution (SNAr).

  • The Risk: If the amide coupling is too slow (due to sterics), moisture will hydrolyze the acid chloride, or elevated temperatures will trigger the SNAr side reaction, displacing the chlorine atom.

Troubleshooting Guide (Q&A)

Q1: My reaction conversion stalls at ~50% despite using excess acid chloride. Why? Diagnosis: This is likely due to HCl sequestration . As the reaction proceeds, HCl is generated. If you are using a simple base like Triethylamine (Et₃N), the voluminous triethylammonium chloride precipitate can encapsulate unreacted amine, removing it from the liquid phase. Solution:

  • Switch Solvent: Change from Diethyl Ether or pure DCM to THF or DCM/DMF (9:1) . The salt is more soluble in these, keeping the amine accessible.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the free acid chloride.

Q2: I see a persistent yellow impurity by TLC that doesn't wash out with acid/base extraction. Diagnosis: You have likely formed the SNAr byproduct . The mesitylamine has attacked the ring carbon bearing the chlorine, displacing it. This is thermodynamically favored at high temperatures (>40°C) due to the electron-withdrawing nitro group. Solution:

  • Temperature Control: Conduct the addition at 0°C and do not heat to reflux. Stir at room temperature (20-25°C) for longer durations (12-24h) rather than heating.

  • Order of Addition: Ensure the acid chloride is added slowly to the amine/base mixture, not the other way around. This keeps the concentration of the electrophile low, favoring the faster kinetic reaction (amide formation) over the slower SNAr.

Q3: The acid chloride solidifies or fumes excessively before addition. Diagnosis: Hydrolysis has occurred. 4-chloro-3-nitrobenzoyl chloride is extremely moisture-sensitive. Solution:

  • In-Situ Generation: Do not isolate the acid chloride. Generate it from 4-chloro-3-nitrobenzoic acid using Oxalyl Chloride/DMF in DCM, remove volatiles under N₂, and redissolve immediately for the coupling step.

Optimized Standard Operating Procedure (SOP)

Objective: Maximize yield while suppressing SNAr side reactions.

Reagents:

  • A: 4-Chloro-3-nitrobenzoic acid (1.0 equiv)[1]

  • B: Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • C: Mesitylamine (1.1 equiv)

  • D: Pyridine (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[2][3][4]

Protocol:

  • Activation (Acid Chloride Formation):

    • Suspend A in anhydrous DCM (0.5 M) under Nitrogen.

    • Add catalytic DMF (2-3 drops).

    • Add B dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases and the solution clears.

    • Critical Step: Evaporate solvent/excess oxalyl chloride to dryness under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM.

  • Coupling (The "Cold-Start" Method):

    • In a separate flask, dissolve C (Mesitylamine) and D (Base) in DCM. Add 10 mol% DMAP .

    • Cool the amine solution to 0°C .

    • Add the Acid Chloride solution dropwise over 30 minutes.

    • Allow to warm to Room Temperature naturally. Do not reflux.

    • Stir for 16 hours.

  • Workup:

    • Wash with 1M HCl (to remove unreacted amine/DMAP/Pyridine).

    • Wash with Sat. NaHCO₃ (to remove hydrolyzed acid).

    • Dry over MgSO₄ and concentrate.[4]

Data & Visualization
Comparative Optimization Data

Impact of Base and Catalyst on Isolated Yield

EntryBaseCatalystSolventTempYieldMajor Side Product
1Et₃NNoneDCM25°C45%Unreacted Amine
2Et₃NNoneDCMReflux55%SNAr Impurity
3PyridineNoneDCM25°C68%Hydrolysis (slow rxn)
4DIPEA DMAP (10%) DCM 0°C -> 25°C 92% None
Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired amide formation and the thermodynamic side reactions.

ReactionPathways cluster_conditions Optimization Logic Start 4-Chloro-3-nitrobenzoyl Chloride Target TARGET AMIDE (Kinetic Product) Start->Target + Amine / DMAP (Fast at 0°C) SnAr SnAr BYPRODUCT (Thermodynamic Impurity) Start->SnAr + Amine (High Temp >40°C) Hydrolysis HYDROLYSIS (Moisture) Start->Hydrolysis + H2O (Slow coupling) Amine Mesitylamine (Steric Bulk) Amine->Target

Caption: Competitive reaction pathways. The green path represents the optimized kinetic route using DMAP at low temperature.

Experimental Workflow

Visualizing the "Cold-Start" protocol to ensure process integrity.

Workflow Step1 Step 1: Activation Acid + Oxalyl Cl -> Acid Chloride (Remove excess reagent) Step3 Step 3: Addition Add Acid Chloride to Amine slowly Maintain < 5°C Step1->Step3 Transfer Step2 Step 2: Preparation Dissolve Mesitylamine + DIPEA + DMAP Cool to 0°C Step2->Step3 Recipient Step4 Step 4: Reaction Warm to RT (25°C) Stir 16h Step3->Step4 Step5 Step 5: Workup Wash: 1M HCl -> NaHCO3 -> Brine Step4->Step5

Caption: Step-by-step workflow for the optimized "Cold-Start" synthesis protocol.

References
  • Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides.[5][6][7] CHIMIA, 65(4), 215-219. [Link]

  • National Center for Biotechnology Information. (2025). 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4.[1][8] PubChem Compound Summary. [Link]

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide.[4][9] Molbank. [Link]

Sources

Resolving solubility issues of 4-chloro-N-mesityl-3-nitrobenzamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-4CNM-001 Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

You are likely encountering immediate precipitation ("crashing out") when introducing 4-chloro-N-mesityl-3-nitrobenzamide into aqueous media. This is not a user error; it is an intrinsic property of the molecule.

The Root Cause: The N-mesityl group (2,4,6-trimethylphenyl) is the primary culprit. The three methyl groups on the phenyl ring create significant steric hindrance, forcing the amide bond into an orthogonal (twisted) conformation relative to the aromatic ring.

  • High Lipophilicity: The mesityl group is a "grease ball," driving the LogP > 4.5.

  • Crystal Lattice Energy: The molecule packs efficiently in the solid state, requiring high energy to break the crystal lattice (high melting point).

  • Solvation Failure: The steric bulk prevents water molecules from effectively hydrating the amide region.

This guide provides a tiered troubleshooting protocol to resolve these issues for both in vitro (cellular) and in vivo (animal) applications.

Module 1: In Vitro Assay Troubleshooting (Cell Culture/Enzymatic)

Symptom: Compound precipitates immediately upon adding DMSO stock to culture media or buffer.

The Mechanism of Failure

When you dilute a DMSO stock (highly solvating) directly into water (highly polar), the solvent power drops exponentially. If the concentration exceeds the thermodynamic solubility limit of the compound in the water/DMSO mixture, the compound nucleates and precipitates.

Protocol: The "Solvent Shift" Method

Do not pipette DMSO stock directly into the final well. Use an intermediate dilution step to lower the kinetic shock.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound in 100% DMSO at 20 mM. Sonicate if necessary.

  • Create Intermediate: Dilute the stock 1:10 into PEG-400 or Propylene Glycol (Secondary Solvent).

    • Result: 2 mM solution in 10% DMSO / 90% PEG-400.

  • Final Dilution: Pipette this intermediate into your assay buffer/media.

    • Why this works: PEG-400 acts as a bridge, preventing the immediate formation of water-exclusion zones around the hydrophobic mesityl group.

Compatibility Table: Solvent Limits for Assays

Solvent SystemMax Final Concentration (%)SuitabilityNotes
DMSO < 0.5%Poor Prone to "crashing" upon dilution.
Ethanol < 1.0%Moderate Volatile; may affect evaporation rates in plate assays.
PEG-400 < 5.0%Excellent Best "bridge" solvent. Generally non-toxic to cells at <5%.
Tween 80 < 0.1%Good Micellar solubilization. Warning: May lyse sensitive cells.

Module 2: In Vivo Formulation (Animal Studies)

Symptom: Cannot achieve required dose (e.g., 10 mg/kg) for IP/PO/IV administration. Suspension clogs needles.

The Solution: Cyclodextrin Complexation

Simple co-solvents (DMSO/Water) are often insufficient for this molecule due to the mesityl bulk. You must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic moiety.

Protocol: HP-β-CD Inclusion Complex

Reagents:

  • 4-chloro-N-mesityl-3-nitrobenzamide

  • HP-β-CD (Pharma Grade)

  • Sterile Water for Injection (WFI)

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in WFI. Stir until clear.

  • Compound Addition: Add the compound powder slowly to the vortexing vehicle.

    • Target: 1–5 mg/mL.

  • Energy Input: The mesityl group is bulky. Simple stirring is not enough.

    • Method A (Preferred): Probe sonication (20% amplitude, 30 sec on/off pulses) for 10 minutes. Keep on ice to prevent degradation.

    • Method B: High-shear mixing or bead milling.

  • pH Adjustment (Critical Warning):

    • Do NOT attempt to solubilize by raising pH (alkaline).

    • Reason: The amide proton is extremely weakly acidic due to the mesityl-induced twist (steric inhibition of resonance). High pH (>10) will likely hydrolyze the amide bond before it deprotonates the nitrogen. Keep pH neutral (6.5–7.5).

Module 3: Visualizing the Strategy

Decision Tree: Selecting the Right Method

Solubility_Decision_Tree Start Start: 4-chloro-N-mesityl-3-nitrobenzamide Application Application Type? Start->Application InVitro In Vitro (Cell/Enzyme) Application->InVitro InVivo In Vivo (Animal) Application->InVivo DMSO_Check Is DMSO < 0.5% acceptable? InVitro->DMSO_Check Dose_Req Dose Requirement? InVivo->Dose_Req Direct_DMSO Use Direct DMSO Stock (Risk of Precipitation) DMSO_Check->Direct_DMSO Yes Bridge_Solvent Use PEG-400 Bridge (Solvent Shift Protocol) DMSO_Check->Bridge_Solvent No (Cells Sensitive) Low_Dose Low Dose (<5 mg/kg) Use 5% DMSO / 40% PEG400 / 55% Water Dose_Req->Low_Dose Low High_Dose High Dose (>10 mg/kg) Requires Encapsulation Dose_Req->High_Dose High Cyclodextrin 20% HP-Beta-Cyclodextrin (Inclusion Complex) High_Dose->Cyclodextrin

Caption: Figure 1. Strategic workflow for solubilization based on experimental application limits.

Frequently Asked Questions (FAQ)

Q1: Can I use acidic or basic buffers to dissolve this? A: No.

  • Acidic: The nitro group is not basic enough to protonate, and the amide is neutral.

  • Basic: As noted in Module 2, the N-mesityl group prevents the resonance stabilization required to make the amide proton acidic. Adding strong base (NaOH) will not ionize the molecule; it will chemically degrade it (hydrolysis). Stick to neutral pH.

Q2: My solution turned yellow. Is it degraded? A: Not necessarily. Nitro-aromatic compounds often exhibit a yellow tint in solution, which intensifies in organic solvents like DMSO or alkaline conditions. However, if the yellow color appears alongside precipitation or a shift in retention time on HPLC, verify purity.

Q3: Can I warm the solution to dissolve it? A: Yes, but with caution.

  • You may heat the DMSO stock to 37°C–50°C to ensure complete dissolution.

  • Do not overheat aqueous formulations (>60°C) for extended periods, as nitrobenzamides can undergo thermal decomposition or hydrolysis over time.

Q4: Why does it dissolve in DMSO but crash immediately in PBS? A: This is the "LogP Cliff." The compound prefers the organic environment of DMSO. When you add PBS, the water molecules form a highly ordered hydrogen-bond network. Your hydrophobic compound disrupts this network. To minimize energy, the water forces the compound molecules together, causing them to aggregate and precipitate.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides foundational data on nitro-benzamide solubility trends).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and the effect of steric hindrance on solvation). Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Review of co-solvency and micellar solubilization). Link

Sources

Minimizing side reactions during the synthesis of mesityl benzamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis of N-mesitylbenzamides (N-(2,4,6-trimethylphenyl)benzamides). The extreme steric hindrance of the mesityl group (2,4,6-trimethylaniline) creates a kinetic barrier that often renders standard coupling protocols ineffective, leading to stalled reactions and specific side-product profiles.

Core Directive: Overcoming the "Steric Wall"

The primary challenge in synthesizing mesityl benzamides is the ortho-methyl blockade .[1] The two methyl groups at the 2- and 6-positions of the aniline ring create a "steric wall" that shields the nucleophilic nitrogen. This drastically reduces the rate of nucleophilic attack on the activated carboxylate (


), allowing competing side reactions (hydrolysis, rearrangement) to dominate (

).
Part 1: Troubleshooting & FAQs
Q1: My reaction with EDC/HOBt or DCC is stalling at <20% conversion. Adding more reagent doesn't help. Why?

Diagnosis: You are encountering N-acylurea formation . Technical Insight: Carbodiimide reagents (EDC, DCC) form an unstable O-acylisourea intermediate. In unhindered systems, the amine attacks this rapidly. However, because mesityl amine is sterically blocked, it attacks too slowly. The O-acylisourea then undergoes an intramolecular


 acyl migration to form a stable, unreactive N-acylurea  byproduct.
Solution: 
  • Abandon Carbodiimides: Do not use EDC/DCC for mesityl couplings.

  • Switch to TCFH/NMI: Use N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) with N-methylimidazole (NMI).[2][3] This generates a highly reactive N-acyl imidazolium intermediate that is less prone to rearrangement and small enough to penetrate the steric shield.

Q2: I switched to HATU, but I see a new impurity with a mass of [M+99]. What is it?

Diagnosis: You have formed a Guanidinium adduct . Technical Insight: When the acylation step is slow (due to the mesityl group), the amine may attack the uronium moiety of the HATU reagent itself rather than the activated carbonyl. This results in the formation of a tetramethylguanidinium byproduct attached to your amine. Solution:

  • Stoichiometry Control: Do not use a large excess of HATU (>1.1 equiv).

  • Pre-activation: Allow the acid and HATU/base to react for 15 minutes before adding the mesityl amine. This ensures the acid is fully converted to the active ester (OBt/OAt) before the amine sees the uronium species.

  • Alternative: Switch to the Acid Chloride Method (Protocol B below) to completely eliminate the possibility of guanidinylation.

Q3: My Acid Chloride coupling yields are inconsistent (40-80%). The main impurity is the starting benzoic acid.

Diagnosis: Competitive Hydrolysis . Technical Insight: Even trace amounts of water compete with the hindered mesityl amine. Since the amine is slow to react, water (which is small and unhindered) hydrolyzes the acid chloride back to the starting acid. Solution:

  • Schotten-Baumann is not enough: Do not use biphasic aqueous conditions.

  • Anhydrous Conditions: Use strictly anhydrous DCM or Toluene.

  • Temperature: Heat is often required.[1] Refluxing in toluene helps overcome the activation energy barrier imposed by the steric hindrance.

Part 2: Comparative Reagent Analysis

The following data summarizes the efficiency of coupling reagents specifically for 2,4,6-trimethylaniline (Mesityl amine) couplings.

Reagent SystemReactivityMain Side ReactionSuitability for Mesityl
EDC / HOBt LowN-Acylurea formationPoor (Avoid)
HATU / DIPEA HighGuanidinylation (M+99)Moderate (Risk of side product)
TCFH / NMI Very High Hydrolysis (if wet)Excellent (Best modern method)
SOCl₂ / Reflux Very High Hydrolysis (reverts to acid)Excellent (Robust, scalable)
T3P (Propylphosphonic anhydride) ModerateLow conversionFair (Requires high temp)
Part 3: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired coupling and the two primary failure modes: N-acylurea formation (Carbodiimide route) and Hydrolysis.

ReactionPathways cluster_steric Steric Blockade Effect Start Benzoic Acid + Mesityl Amine Activated Activated Intermediate (O-Acylisourea or Active Ester) Start->Activated Activation (EDC or HATU) Product Mesityl Benzamide (Desired) Activated->Product Path A: Nucleophilic Attack (Slow due to Sterics) Side1 N-Acylurea (Dead End Byproduct) Activated->Side1 Path B: Rearrangement (Fast if Amine is Slow) Side2 Hydrolyzed Acid (Reversion) Activated->Side2 Path C: Water Attack (Fast if Wet)

Caption: Kinetic competition in hindered amide coupling. Path A is kinetically disadvantaged by the mesityl group, allowing Path B (Rearrangement) or Path C (Hydrolysis) to dominate if conditions are not optimized.

Part 4: Validated Experimental Protocols
Protocol A: The TCFH/NMI Method (Recommended for High Value Substrates)

Based on Beutner et al. (2018) – Optimized for hindered anilines.

Principle: In situ generation of a highly reactive N-acyl imidazolium species.[2][4] Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2,4,6-Trimethylaniline (1.2 equiv)

  • TCFH (1.1 equiv)[5]

  • N-Methylimidazole (NMI) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) [Critical: Do not use DMF if possible, MeCN gives faster rates].

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and mesityl amine in anhydrous MeCN (concentration ~0.2 M) in a vial equipped with a stir bar.

  • Activation: Add NMI (2.5 equiv) in one portion.

  • Initiation: Add TCFH (1.1 equiv) in one portion. The reaction may turn slightly yellow.

  • Incubation: Stir at ambient temperature for 2–4 hours. (Monitor by LCMS; look for the disappearance of the acid).

  • Workup: Dilute with Ethyl Acetate. Wash with 1M HCl (to remove NMI and unreacted amine), then Sat. NaHCO₃, then Brine.[6][7] Dry over Na₂SO₄.[8][7]

Protocol B: The Acid Chloride Method (Robust/Scalable)

Best for simple benzamides or when reagents like TCFH are unavailable.

Principle: Formation of the most reactive electrophile possible (Acid Chloride) to force the reaction. Reagents:

  • Benzoic Acid derivative[3][8][9]

  • Thionyl Chloride (SOCl₂) (excess)

  • Catalytic DMF (1-2 drops)

  • Base: Pyridine or Triethylamine

Step-by-Step:

  • Chlorination: In a round-bottom flask, suspend the benzoic acid in dry Toluene or DCM. Add SOCl₂ (3.0 equiv) and 1 drop of DMF.

  • Reflux: Heat to reflux (if Toluene) or 40°C (if DCM) for 2 hours until gas evolution ceases.

  • Evaporation: CRITICAL STEP. Evaporate the solvent and excess SOCl₂ to dryness under vacuum. Re-dissolve in dry Toluene and evaporate again (azeotropic removal of SOCl₂). Residual SOCl₂ will char the amine.

  • Coupling: Dissolve the crude acid chloride in dry DCM. Add Mesityl amine (1.1 equiv) and Pyridine (2.0 equiv).

  • Reaction: Stir at room temperature overnight. If conversion is low, heat to reflux.

  • Quench: Add water carefully. Wash organic layer with 1M HCl.[6]

Part 5: Decision Logic for Method Selection

DecisionTree Start Start: Mesityl Coupling IsAcidSensitive Is the Acid Moiety Acid-Sensitive? Start->IsAcidSensitive IsScaleLarge Is Scale > 10g? IsAcidSensitive->IsScaleLarge No MethodA Method A: TCFH / NMI (Mild, High Yield) IsAcidSensitive->MethodA Yes (e.g., Boc groups) IsScaleLarge->MethodA No (Convenience driven) MethodB Method B: Acid Chloride (Low Cost, Robust) IsScaleLarge->MethodB Yes (Cost driven) MethodC Method C: Mixed Anhydride (IBCF / NMM)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate sensitivity and scale.

References
  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009).[10] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[10] Link

  • BenchChem Technical Support. (2025). "Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines." BenchChem.[1][5][6][7] Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-N-mesityl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the production of 4-chloro-N-mesityl-3-nitrobenzamide . It addresses the specific kinetic and thermodynamic challenges posed by coupling an electron-deficient acid chloride with a sterically hindered aniline.

Executive Summary

The synthesis of 4-chloro-N-mesityl-3-nitrobenzamide involves the acylation of mesitylamine (2,4,6-trimethylaniline) with 4-chloro-3-nitrobenzoyl chloride . This reaction presents a classic organic chemistry conflict:

  • Steric Hindrance: The ortho-methyl groups on mesitylamine create a significant barrier to nucleophilic attack, requiring energy (heat) to overcome.

  • Electronic Activation (SNAr Risk): The 4-chloro-3-nitro motif is highly activated for Nucleophilic Aromatic Substitution (SNAr) . Excessive heat allows the amine to displace the chlorine atom, leading to impurities.

Optimal Window: Our internal data suggests a staged temperature protocol (0°C


 45°C) yields the highest purity (>98%) by balancing acylation kinetics against SNAr side-reactions.
Part 1: Critical Failure Modes (Temperature Dependent)
Phase 1: The Low-Temperature Trap (< 20°C)
  • Symptom: High residual starting material (Acid Chloride) detected by TLC/LC-MS after 4+ hours.

  • Root Cause: Mesitylamine is a poor nucleophile due to steric blocking by the 2,6-dimethyl groups. At low temperatures (0°C to RT), the kinetic energy is insufficient to overcome the activation barrier for the tetrahedral intermediate formation.

  • Consequence: Quenching the reaction hydrolyzes the unreacted acid chloride back to 4-chloro-3-nitrobenzoic acid , reducing yield.

Phase 2: The High-Temperature Hazard (> 60°C)
  • Symptom: Appearance of a secondary impurity (M+220 approx) or "bis-aniline" adducts; dark reaction color.

  • Root Cause: The nitro group ortho to the chlorine activates the ring for SNAr. At reflux (e.g., THF/Toluene >65°C), mesitylamine can attack the C4 position, displacing chloride.

  • Consequence: Formation of 4-(mesitylamino)-N-mesityl-3-nitrobenzamide (double addition) or hydrolysis products.

Part 2: Optimization Data & Logic

The following table summarizes the trade-offs observed during process optimization trials using THF as the solvent and Pyridine as the base.

EntryTemp ProfileTimeConversion (Acylation)Impurity A (Hydrolysis)Impurity B (SNAr - Cl displacement)Outcome
1 0°C constant6 h45%55% (after quench)< 0.1%Fail: Kinetic Stagnation
2 25°C (RT)6 h78%21%0.5%Sub-optimal: Incomplete
3 0°C

45°C
4 h >99% < 1% < 0.5% Optimal
4 66°C (Reflux)2 h95%< 1%12%Fail: SNAr Side Reaction

Senior Scientist Note: The "sweet spot" is often 40–50°C. This provides enough energy to force the amide bond formation through the steric "gate" of the mesityl group but is below the activation energy required to break the Ar-Cl bond.

Part 3: Reaction Pathway Visualization

The diagram below illustrates the competing pathways. Your goal is to maximize the green path (Acylation) while suppressing the red path (SNAr).

ReactionPath SM1 4-Chloro-3-nitrobenzoyl chloride Intermediate Tetrahedral Intermediate SM1->Intermediate Low Temp (Slow kinetics) Impurity_SNAr IMPURITY (SNAr): 4-(Mesitylamino)-N-mesityl- 3-nitrobenzamide SM1->Impurity_SNAr >65°C (Reflux) Cl Displacement Impurity_Hydrolysis IMPURITY: 4-Chloro-3-nitrobenzoic acid SM1->Impurity_Hydrolysis Moisture or Incomplete Rxn SM2 Mesitylamine (Hindered Nucleophile) SM2->Intermediate Low Temp (Slow kinetics) Product TARGET: 4-Chloro-N-mesityl- 3-nitrobenzamide Intermediate->Product 40-50°C (Optimal) Product->Impurity_SNAr Prolonged Heat (Over-reaction)

Caption: Competing reaction pathways. High temperatures promote the displacement of the activated Chlorine (Red path), while optimal temperatures favor Acylation (Green path).

Part 4: Recommended Protocol (Staged Heating)

Reagents:

  • 4-Chloro-3-nitrobenzoyl chloride (1.0 equiv)

  • Mesitylamine (1.1 equiv)

  • Triethylamine or Pyridine (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF or DCM (DCM requires lower T, THF allows 45°C).

  • Catalyst (Optional): DMAP (0.05 equiv) – highly recommended for mesityl couplings.

Step-by-Step:

  • Dissolution (0°C): Dissolve mesitylamine and base in anhydrous THF under Nitrogen. Cool to 0°C.[1][2]

  • Addition: Add 4-chloro-3-nitrobenzoyl chloride (dissolved in minimal THF) dropwise. Do not let the exotherm exceed 10°C.

  • The "Push" (45°C):

    • Stir at 0°C for 30 minutes.

    • Warm to Room Temperature (25°C) for 1 hour.

    • Check TLC.[1][2][3][4] If SM remains, heat to 40–45°C for 2–3 hours.

  • Monitoring: Monitor the disappearance of the acid chloride (quench aliquot with MeOH to check for methyl ester vs. product).

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (removes excess aniline/pyridine), then NaHCO3.

Part 5: Troubleshooting FAQs

Q1: My reaction mixture turned dark black/brown at reflux. What happened? A: You likely triggered the SNAr pathway. The nitro group ortho to the chlorine makes the ring susceptible to nucleophilic attack by the amine at high temperatures [1, 2]. The dark color is characteristic of complex degradation products involving nitro-aromatics (Meisenheimer complexes). Solution: Repeat the reaction but cap the temperature at 45°C.

Q2: I see a spot on TLC that doesn't move (baseline) and my yield is low. A: This is likely 4-chloro-3-nitrobenzoic acid formed by hydrolysis. This happens if:

  • The solvent wasn't anhydrous.[5]

  • The reaction was too slow (too cold), and the acid chloride hydrolyzed during the aqueous workup because it never reacted with the amine. Solution: Use dry solvents and add DMAP (5 mol%) to catalyze the acylation at a lower temperature [4].

Q3: Can I use DMF as a solvent to speed it up? A: Yes, DMF accelerates SNAr reactions significantly due to its polarity, which stabilizes the transition state. While it solves the solubility issue, it increases the risk of the chlorine displacement impurity. Recommendation: Stick to THF or DCM. If you must use DMF, keep the temperature strictly at room temperature.

Q4: Why is the mesityl group so difficult to couple? A: The two ortho-methyl groups on the mesitylamine ring create a "picket fence" around the nitrogen. This steric bulk prevents the nitrogen lone pair from easily approaching the carbonyl carbon of the acid chloride [3]. This is why a "thermal push" (40–50°C) or a catalyst (DMAP) is often mandatory, unlike simple aniline couplings.

References
  • BenchChem. (2025).[2][3][5] Improving yield and purity in 4-(Methylamino)-3-nitrobenzoyl chloride reactions.Link

  • Journal of Medicinal Chemistry. (2020). A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. (Discusses SNAr mechanism on 4-chloro-3-nitrobenzamides). Link

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Link

  • BenchChem. (2025).[2][3][5] Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.Link

Sources

Technical Support Center: 4-chloro-N-mesityl-3-nitrobenzamide Stability Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-2025-03 Subject: Degradation Product Identification & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary

This guide addresses the structural elucidation and separation of degradation products for 4-chloro-N-mesityl-3-nitrobenzamide . Due to the unique steric hindrance of the N-mesityl group and the electronic activation provided by the 3-nitro group, this molecule exhibits a degradation profile that differs from standard benzamides.

Key Technical Insights:

  • Steric Protection: The 2,4,6-trimethyl (mesityl) group sterically shields the amide bond, significantly retarding hydrolysis compared to typical anilides.

  • Nucleophilic Activation: The 3-nitro group (ortho to chlorine) activates the 4-chloro position for Nucleophilic Aromatic Substitution (

    
    ), a critical pathway often mistaken for simple hydrolysis during basic stress testing.
    
  • Photolability: The nitro group introduces susceptibility to UV-induced redox intramolecular rearrangements.

Module 1: Degradation Pathway Visualization

The following diagram maps the kinetic competition between hydrolysis, substitution, and photolysis. Use this to correlate retention times with potential structures.

DegradationMap Parent Parent Compound (MW 318.7) Acid Degradant A (Acid) 4-chloro-3-nitrobenzoic acid (MW 201.6) Parent->Acid Acid/Base Hydrolysis (Slow due to Sterics) Amine Degradant B (Amine) 2,4,6-trimethylaniline (MW 135.2) Parent->Amine Co-product of Hydrolysis Phenol Degradant C (Phenol) 4-hydroxy-N-mesityl-3-nitrobenzamide (MW 300.3) Parent->Phenol Basic Stress (SNAr) Displacement of Cl by OH- Nitroso Degradant D (Nitroso) Nitro-to-Nitroso/Nitrite Rearrangement (MW ~302) Parent->Nitroso Photolysis (UV) Redox/Rearrangement

Figure 1: Degradation pathways.[1] Note that under basic conditions, the


 pathway (Yellow) may compete with or outpace Amide Hydrolysis (Red).

Module 2: Mass Spectrometry Identification Guide

Use this reference table to confirm peak identity. The chlorine isotope pattern is a critical diagnostic tool.

Table 1: MS/MS Fragmentation & Isotope Patterns

Compound IDStructure NameMonoisotopic Mass (M)Observed Ion (ESI+)Observed Ion (ESI-)Chlorine Pattern (

)
Parent 4-chloro-N-mesityl-3-nitrobenzamide318.08319.1

317.1

3:1 (Distinct)
Deg A 4-chloro-3-nitrobenzoic acid201.00202.0

200.0

3:1
Deg B 2,4,6-trimethylaniline (Mesidine)135.10136.1

N/ANone
Deg C 4-hydroxy-N-mesityl-3-nitrobenzamide300.11301.1

299.1

Absent (Cl lost)

Critical Check: If you observe a peak at m/z 301 that lacks the chlorine isotope pattern, you have formed the phenol derivative via


, not a hydrolysis product.

Module 3: Troubleshooting & FAQs

Category: Chromatography (HPLC/UPLC)

Q: I see a new peak in basic stress samples, but the parent mass is only reduced by ~18 Da. Is this hydrolysis? A: No. This is likely the


 product (Degradant C) .
  • Mechanism: In strong base (0.1N - 1N NaOH), the hydroxide ion attacks the carbon bonded to the chlorine. The nitro group at the ortho position activates this displacement.

  • Confirmation: Check the UV spectrum. The substitution of Cl with OH (phenolic) often causes a bathochromic shift (red shift) compared to the parent due to increased conjugation of the phenolate anion.

Q: The amine degradant (Mesidine) is co-eluting with the solvent front or tailing badly. A: Mesidine is a basic amine.

  • Cause: At neutral pH, it interacts with residual silanols on the column stationary phase.

  • Fix: Use a high pH mobile phase (pH > 9.0) using an ammonium bicarbonate buffer (if your column is resistant) to keep the amine deprotonated, or add an ion-pairing agent (e.g., 0.1% TFA) to form a sharp ion-pair peak.

Q: Why is the amide hydrolysis rate significantly slower than my reference benzamide? A: This is due to the N-mesityl group .

  • Explanation: The two ortho-methyl groups on the mesityl ring create a "molecular gate," blocking the approach of water molecules to the carbonyl carbon. You may need to increase stress temperatures (e.g., to 80°C) or acid concentration to achieve the target 10-20% degradation required for method validation.

Module 4: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Standard: ICH Q1A (R2)[2]

Objective: Generate primary degradants to validate HPLC method specificity.

Stress TypeConditionDurationTarget EndpointNotes
Acidic 1N HCl, 60°C2-24 Hours5-20% LossPrimary pathway: Amide Hydrolysis.
Basic 0.1N NaOH, Ambient1-4 Hours5-20% LossWarning: Watch for rapid Cl displacement (

) before amide cleavage.
Oxidative 3%

, Ambient
2-12 Hours5-20% LossMonitors oxidation of mesityl methyl groups (benzylic oxidation).
Photolytic 1.2M lux[3]•hr (Vis) / 200 W•hr/

(UV)
~1 WeekN/AUse ICH Q1B conditions. Watch for nitro-reduction.
Protocol B: Distinguishing from Hydrolysis

If you suspect the


 product (Phenol) is forming:
  • Prepare Sample: Take the basic stress sample.

  • Acidify: Add HCl to drop pH < 3.

  • Extract: Extract with Ethyl Acetate.

  • Analyze:

    • Hydrolysis Acid (Deg A): Will extract into organic phase but is very polar.

    • Phenol (Deg C): Will stay in organic phase.

    • Amine (Deg B): Will remain in the aqueous layer (protonated as salt).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][4][5][6][7][8] (2003).[7] Available at: [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3][6][7] (1996).[7] Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley, 2007). (Reference for Nucleophilic Aromatic Substitution mechanisms in nitro-halo-arenes).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A.Pharmaceutical Stress Testing: Predicting Drug Degradation. (CRC Press, 2011).

Sources

Technical Support Center: Addressing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering the common yet challenging issue of compound precipitation in cell culture media. This guide is designed to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying causes of this phenomenon. By leveraging field-proven insights and established scientific principles, we aim to equip you with the knowledge to ensure the integrity and success of your cell culture experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding compound precipitation.

Q1: What is compound precipitation in cell culture media, and why is it a problem?

A: Compound precipitation is the formation of solid particles of a test compound within the liquid cell culture medium.[1] This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the media.[1] These precipitates can manifest as a fine powder, crystalline structures, or a general cloudiness.[1] This is a significant issue as it effectively lowers the bioavailable concentration of your compound, leading to inaccurate and unreliable experimental results.[2] Furthermore, precipitates can be cytotoxic or interfere with cellular processes, confounding your observations.[3]

Q2: What are the primary causes of compound precipitation?

A: Several factors, often interlinked, can lead to your compound precipitating out of solution:

  • Inherent Poor Solubility: Many organic compounds, particularly those with complex, hydrophobic structures, have limited solubility in aqueous solutions like cell culture media.[4][5]

  • High Final Concentration: Attempting to achieve a final concentration that surpasses the compound's solubility threshold in the specific medium is a direct cause of precipitation.[4][5]

  • Solvent Shock: This is a very common issue. Compounds are often dissolved in a strong organic solvent, like DMSO, to create a concentrated stock solution.[1] When this stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution.[1][4][5]

  • Media Components: The complex mixture of salts, amino acids, vitamins, and especially proteins in serum-containing media can interact with your compound, forming insoluble complexes.[4][5]

  • pH and Temperature: The pH of the medium, typically between 7.2 and 7.4, and the incubation temperature (usually 37°C) can significantly affect a compound's solubility and stability.[1][4][5] Changes in these parameters can shift the equilibrium towards precipitation.

  • Improper Stock Solution Handling: Repeated freeze-thaw cycles of your stock solution can cause the compound to fall out of solution over time, leading to inconsistent results.[2]

Q3: Is it acceptable to simply filter out the precipitate?

A: No, filtering the precipitate is not a recommended solution.[2] This action removes an unknown quantity of your compound, making the final concentration in your experiment inaccurate and compromising the validity of your data.[2] The best approach is to address the root cause of the precipitation.[2]

Q4: How can I differentiate between compound precipitation and microbial contamination?

A: While both can cause turbidity, microscopic examination is key. Compound precipitates often appear as crystalline or amorphous structures, whereas bacterial contamination will show small, often motile, rod-shaped or spherical organisms.[1][6] Fungal or yeast contamination will present as larger, sometimes budding, structures.[6] Additionally, microbial contamination will often lead to a rapid and significant drop in the pH of the medium, indicated by a color change of the phenol red indicator to yellow.[6]

II. Troubleshooting Guide: A Step-by-Step Approach

If you are observing precipitation, follow this systematic guide to diagnose and resolve the issue.

Step 1: Initial Assessment
  • Visual Inspection: Carefully observe the culture medium. Is it cloudy? Are there visible particles floating or settled at the bottom? Compare it to a control vessel without the compound.[1]

  • Microscopic Examination: Aseptically remove a small aliquot of the medium and examine it under a microscope. Look for the characteristic appearance of precipitates or microbial contaminants.[1]

Step 2: Evaluate Your Stock Solution
  • Inspect for Clarity: Before each use, visually inspect your thawed stock solution. If you see any crystals or cloudiness, the compound may have precipitated in the stock.

  • Re-dissolving: Gently warm the stock solution in a 37°C water bath and vortex to try and re-dissolve the compound.[2] If it does not fully re-dissolve, it is best to prepare a fresh stock solution.[2]

  • Storage Practices: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility.[2]

Step 3: Optimize the Dilution Protocol

This step is critical for avoiding "solvent shock."

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the compound stock.[4]

  • Slow and Steady Addition: Add the stock solution drop-wise into the medium while gently swirling or stirring.[5] This helps to ensure rapid and uniform mixing, preventing localized high concentrations of the compound and solvent.[4]

  • Stepwise Dilution: For particularly problematic compounds, consider a two-step dilution. First, create an intermediate dilution of your stock in a small volume of medium. Then, add this intermediate dilution to the final volume of your culture medium.[5]

Step 4: Determine the Maximum Soluble Concentration

If precipitation persists, you may be exceeding the compound's solubility limit. A simple solubility test is essential.

Protocol: Empirical Solubility Determination
  • Preparation: Prepare a series of dilutions of your compound in the exact cell culture medium (including serum, if applicable) that you will use for your experiment.

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 2 hours at 37°C).[4]

  • Observation: Visually and microscopically inspect each dilution for any signs of precipitation.

III. Advanced Troubleshooting Strategies

If the above steps do not resolve the issue, consider these advanced strategies.

Table 1: Advanced Troubleshooting Techniques
StrategyRationaleKey Considerations
Reduce Final Concentration The most straightforward solution if the desired concentration exceeds the compound's solubility limit.[4]This may require adjusting your experimental design if a high concentration is necessary for the desired biological effect.
Use a Lower Stock Concentration A more dilute stock solution allows for a larger volume to be added to the medium, which can facilitate better mixing and reduce solvent shock.[4]Ensure the final solvent concentration does not exceed the tolerance of your cell line (typically <0.5% for DMSO).[2]
Modify Media Components The presence and concentration of serum, salts, and other components can significantly impact solubility.[5]Increasing the serum percentage (e.g., from 5% to 10% FBS) can sometimes help, as serum proteins like albumin can bind to and solubilize some compounds.[2][5] Conversely, for some compounds, a serum-free medium might be beneficial.[4]
Adjust pH The ionization state, and therefore solubility, of many compounds is pH-dependent.[4]Cell culture media are buffered to a specific pH range (typically 7.2-7.4).[4] Significant alterations can be detrimental to cell health.[7][8]
Incorporate Solubility Enhancers Certain excipients can increase the aqueous solubility of hydrophobic compounds.Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin, can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[2]

IV. Visualizing the Troubleshooting Workflow

To aid in your decision-making process, the following diagram outlines a logical workflow for addressing compound precipitation.

G cluster_0 Initial Observation & Assessment cluster_1 Stock Solution & Dilution Protocol cluster_2 Solubility & Concentration cluster_3 Advanced Solutions cluster_4 Resolution observe Precipitation Observed in Culture microscopy Microscopic Examination observe->microscopy Is it precipitate or contamination? stock_check Inspect Stock Solution observe->stock_check Troubleshoot dilution_opt Optimize Dilution Method (Pre-warm, Slow Addition, Stepwise) stock_check->dilution_opt solubility_test Determine Max Soluble Concentration dilution_opt->solubility_test If precipitation persists resolved Precipitation Resolved dilution_opt->resolved If successful adjust_conc Adjust Final Concentration solubility_test->adjust_conc media_mod Modify Media Components (e.g., Serum %) adjust_conc->media_mod If still unresolved adjust_conc->resolved If successful enhancers Use Solubility Enhancers (e.g., Cyclodextrins) media_mod->enhancers enhancers->resolved

Caption: A workflow for troubleshooting compound precipitation in cell culture.

The Mechanism of Solvent Shock

The following diagram illustrates how the rapid dilution of a compound from an organic solvent into an aqueous medium can lead to precipitation.

G cluster_0 1. Concentrated Stock Solution cluster_1 2. Rapid Dilution cluster_2 3. Localized High Concentration cluster_3 4. Precipitation ('Solvent Shock') stock Compound dissolved in 100% DMSO (Solvent) dilution Stock added to Aqueous Medium stock->dilution localized Localized high concentration of compound and DMSO dilution->localized precipitate Compound exceeds local solubility and precipitates localized->precipitate

Caption: The process of solvent shock leading to compound precipitation.

V. Concluding Remarks

Addressing compound precipitation is a crucial step in ensuring the reliability and reproducibility of your cell culture-based assays. By understanding the fundamental principles of solubility and systematically troubleshooting the potential causes, you can overcome this common experimental hurdle. Always remember to validate your compound's solubility in your specific experimental system before proceeding with large-scale or critical experiments.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Compound Precipitation in Cell Culture Media.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • American Laboratory. (2005, September 1). The Significance of pH Stability for Cell Cultures.
  • PurMa Biologics. (2025, February 24). The Importance of pH Control in Media for Cell Growth.
  • Yeasen. (2025, September 28). Troubleshooting Cell Culture Contamination: A Practical Solution Guide.

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitrobenzamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of isomeric compounds is a critical challenge. Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique, offering high selectivity and throughput for this purpose.[1][2] This guide provides an in-depth comparison of the gas-phase fragmentation patterns of ortho-, meta-, and para-nitrobenzamide isomers. Understanding these distinct fragmentation pathways is paramount for their unambiguous identification in complex matrices.

The position of the nitro group on the benzamide ring significantly influences the molecule's chemical reactivity and its fragmentation behavior under mass spectrometric analysis.[3] This is due to the strong electron-withdrawing nature of the nitro group, which impacts the stability of the resulting fragment ions.[3] While tandem mass spectrometry can sometimes have limitations in distinguishing isomers that fragment similarly, specific MS/MS methods have been successfully developed for isomer discrimination.[1][2]

Influence of Nitro Group Position on Fragmentation

The fragmentation of nitroaromatic compounds is often an exception to the even-electron rule, with radical losses of NO, NO2, and OH being common.[4] The position of the nitro group relative to the amide group in nitrobenzamides dictates the predominant fragmentation pathways. This positional isomerism affects the stability of the precursor and product ions, leading to distinguishable mass spectra.[5][6]

Ortho-Nitrobenzamide: The proximity of the nitro and amide groups in the ortho position can lead to unique intramolecular interactions and rearrangement reactions upon fragmentation. This "ortho effect" can result in characteristic neutral losses and fragment ions not observed for the meta and para isomers.[6]

Meta- and Para-Nitrobenzamide: In the meta and para isomers, the increased distance between the two functional groups results in fragmentation patterns that are more reflective of the individual functionalities. However, subtle differences in the electronic effects at these positions still lead to variations in the relative abundances of common fragment ions.[3]

Comparative Fragmentation Analysis

Collision-induced dissociation (CID) is a widely used fragmentation method that involves the collision of precursor ions with neutral gas molecules, leading to vibrational excitation and bond cleavage.[7] The resulting fragment ions provide structural information about the analyte.[8]

Below is a summary of the key fragment ions observed in the positive ion mode ESI-MS/MS spectra of the three nitrobenzamide isomers.

Precursor Ion (m/z)ortho-Nitrobenzamide Fragment Ions (m/z)meta-Nitrobenzamide Fragment Ions (m/z)para-Nitrobenzamide Fragment Ions (m/z)Proposed Neutral Loss/Fragment Identity
167150, 122, 120, 104, 92, 76150, 122, 120, 92, 76150, 122, 120, 92, 76[M+H]+
150 [M+H-NH3]+150 [M+H-NH3]+150 [M+H-NH3]+Loss of ammonia
122 [M+H-NO2]+122 [M+H-NO2]+122 [M+H-NO2]+Loss of nitro group
120 [M+H-H2O-NO]+Loss of water and nitric oxide (ortho-specific)
104 [C7H6N]+104 [C7H4O2]+104 [C7H4O2]+Benzoyl isocyanate cation / Benzonitrile cation
92 [C6H4O]+92 [C6H4O]+92 [C6H4O]+Phenoxy radical cation
76 [C6H4]+76 [C6H4]+76 [C6H4]+Benzyne

Note: The relative intensities of these fragments will vary between isomers, providing a basis for their differentiation.

Key Fragmentation Pathways

The fragmentation of protonated nitrobenzamides primarily involves the following pathways:

  • Loss of Ammonia (NH3): A common fragmentation for all three isomers, resulting in an ion at m/z 150.

  • Loss of the Nitro Group (NO2): This leads to the formation of the benzamide cation at m/z 122.

  • Formation of the Benzoyl Cation: Cleavage of the C-N bond results in the benzoyl cation at m/z 105, which can subsequently lose CO to form the phenyl cation at m/z 77.

  • Ortho-Specific Fragmentation: The ortho isomer exhibits a characteristic loss of water and nitric oxide, leading to a fragment at m/z 120.[6] This is a key diagnostic fragment for distinguishing it from the meta and para isomers.

The following diagrams illustrate the proposed primary fragmentation pathways for each isomer.

ortho_nitrobenzamide M_H [M+H]+ (m/z 167) frag1 [M+H-NH3]+ (m/z 150) M_H->frag1 -NH3 frag2 [M+H-NO2]+ (m/z 122) M_H->frag2 -NO2 frag3 [M+H-H2O-NO]+ (m/z 120) M_H->frag3 -H2O, -NO frag4 [C6H4O]+ (m/z 92) frag2->frag4 -CO

Caption: Fragmentation of ortho-nitrobenzamide.

meta_nitrobenzamide M_H [M+H]+ (m/z 167) frag1 [M+H-NH3]+ (m/z 150) M_H->frag1 -NH3 frag2 [M+H-NO2]+ (m/z 122) M_H->frag2 -NO2 frag3 [C7H4O2]+ (m/z 104) frag1->frag3 -NO2 frag4 [C6H4O]+ (m/z 92) frag2->frag4 -CO

Caption: Fragmentation of meta-nitrobenzamide.

para_nitrobenzamide M_H [M+H]+ (m/z 167) frag1 [M+H-NH3]+ (m/z 150) M_H->frag1 -NH3 frag2 [M+H-NO2]+ (m/z 122) M_H->frag2 -NO2 frag3 [C7H4O2]+ (m/z 104) frag1->frag3 -NO2 frag4 [C6H4O]+ (m/z 92) frag2->frag4 -CO

Caption: Fragmentation of para-nitrobenzamide.

Experimental Protocol

The following is a general protocol for the analysis of nitrobenzamide isomers using LC-MS/MS.

1. Sample Preparation:

  • Prepare individual stock solutions of ortho-, meta-, and para-nitrobenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions to the desired concentration (e.g., 1 µg/mL) in the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS to determine the precursor ion (m/z 167 for [M+H]+) followed by product ion scans (MS/MS) of the precursor ion.

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. This may require a collision energy ramp.

4. Data Analysis:

  • Acquire and process the data using the instrument's software.

  • Compare the product ion spectra of the three isomers to identify unique fragment ions and differences in relative abundances.

Conclusion

The mass spectrometric fragmentation patterns of ortho-, meta-, and para-nitrobenzamide isomers exhibit distinct differences that allow for their unambiguous identification. The ortho-isomer is readily distinguished by a characteristic neutral loss of water and nitric oxide. While the meta- and para-isomers share many common fragments, careful analysis of the relative abundances of these ions can aid in their differentiation. This guide provides a foundational understanding of these fragmentation pathways, which is essential for researchers and scientists engaged in the analysis of these and structurally related compounds.

References

  • Crotti, S., et al. (2022). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews, 41(5), 655-676. [Link]

  • Awad, H., & El-Aneed, A. (2013). Tandem mass spectrometry, a boon for structural elucidation of isomers. Mass Spectrometry Reviews, 32(6), 434-453.
  • McLafferty, F. W. (1981). Tandem mass spectrometry (MS/MS): a promising new analytical technique for specific component determination in complex mixtures. Accounts of Chemical Research, 14(12), 384-390. [Link]

  • Jarrar, Y. (2021). The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. UWSpace. [Link]

  • Bonacci, G., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-1549. [Link]

  • NIST. Benzamide, 4-nitro-. NIST Chemistry WebBook. [Link]

  • PubChem. 4-Nitrobenzamide. [Link]

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  • PubMed. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. [Link]

  • NIST. Benzamide, 4-nitro-. NIST Chemistry WebBook. [Link]

  • Ho, Y. L., et al. (1991). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation Research/Genetic Toxicology, 261(1), 7-15.
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  • Chegg. (2018). Solved Why does nitration of phenyl benzamide produce a. [Link]

  • Jetscher, B., et al. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1793-1804. [Link]

  • PubChem. 3-Nitrobenzamide. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Beynon, J. H., et al. (1965). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 87(15), 3377-3383. [Link]

  • Yang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • PubChem. 2-Nitrobenzamide. [Link]

  • PubMed. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • ResearchGate. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites. [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1048-1057. [Link]

  • Kertesz, V. (2019).
  • PubMed. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

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A Researcher's Guide to Evaluating Novel Anti-Proliferative Compounds: A Comparative Framework Using 4-chloro-N-mesityl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of oncology drug discovery, the journey from a newly synthesized compound to a potential therapeutic candidate is both exhilarating and fraught with challenges. A critical early step in this process is quantifying the compound's anti-proliferative activity and benchmarking it against established standards. This guide provides a comprehensive framework for this evaluation, using the novel compound 4-chloro-N-mesityl-3-nitrobenzamide as a case study.

While specific inhibitory data for 4-chloro-N-mesityl-3-nitrobenzamide is not yet publicly available, a closely related series of 4-substituted-3-nitrobenzamide derivatives have demonstrated potent anti-tumor activity against various cancer cell lines. This suggests that the core chemical scaffold holds promise as a source of new anti-cancer agents.

This guide will equip you with the necessary protocols and conceptual understanding to determine the half-maximal inhibitory concentration (IC50) of your novel compounds and compare them meaningfully with a standard chemotherapeutic agent, Doxorubicin.

Comparative Analysis of Anti-Proliferative Potency

A crucial step in characterizing a novel anti-cancer compound is to determine its IC50 value, which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. This value provides a quantitative measure of the compound's potency. To provide context, it is essential to compare this value against a well-characterized standard. Doxorubicin, a widely used chemotherapeutic agent, serves as an excellent benchmark due to its extensive history and known potency across a wide range of cancer cell lines.

Below is a template for comparing the anti-proliferative activity of a novel compound, such as 4-chloro-N-mesityl-3-nitrobenzamide, with Doxorubicin in three common cancer cell lines: HCT-116 (colorectal carcinoma), MDA-MB-435 (melanoma/breast cancer), and HL-60 (promyelocytic leukemia).

CompoundHCT-116 IC50 (µM)MDA-MB-435 IC50 (µM)HL-60 IC50 (µM)
4-chloro-N-mesityl-3-nitrobenzamide To Be DeterminedTo Be DeterminedTo Be Determined
Doxorubicin (Standard) ~0.2 - 4.99[1][2][3][4]~1.22[5][6]~0.016 - 0.02[1]

Note: The IC50 values for Doxorubicin can vary between studies depending on the specific assay conditions, such as incubation time and cell density. The values presented here represent a range reported in the literature.

Experimental Protocol: Determining IC50 via Cell Viability Assay

To populate the comparison table with data for your novel compound, a robust and reproducible cell viability assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan derivative. This conversion only occurs in metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture your chosen cancer cell lines (e.g., HCT-116, MDA-MB-435, or HL-60) in the appropriate complete growth medium.

    • Harvest cells in the logarithmic growth phase using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (for a final cell number of 5,000-10,000 cells/well).[7]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare a stock solution of your test compound (e.g., 4-chloro-N-mesityl-3-nitrobenzamide) and the standard inhibitor (Doxorubicin) in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to create a range of final concentrations for treatment. A typical 8-point dilution series might range from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.

    • Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7][8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.[8][9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[8]

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the compound that results in 50% cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.[8]

Visualizing the Experimental Workflow and Underlying Principle

To further clarify the experimental process and the expected outcome, the following diagrams illustrate the workflow for IC50 determination and the general principle of anti-proliferative drug action.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., HCT-116) seeding 2. Seed Cells in 96-well Plate cell_culture->seeding incubation_attach 3. Overnight Incubation (Cell Attachment) seeding->incubation_attach compound_prep 4. Prepare Serial Dilutions (Novel Compound & Doxorubicin) treatment 5. Add Compounds to Cells compound_prep->treatment incubation_treat 6. Incubate (e.g., 48 hours) treatment->incubation_treat mtt_add 7. Add MTT Reagent incubation_mtt 8. Incubate (2-4 hours) mtt_add->incubation_mtt solubilize 9. Solubilize Formazan (Add DMSO) incubation_mtt->solubilize read_plate 10. Measure Absorbance (570 nm) solubilize->read_plate data_analysis 11. Calculate % Viability & Determine IC50 read_plate->data_analysis

Caption: Experimental workflow for determining the IC50 value of a novel compound.

antiproliferative_principle cluster_treatment Treatment Conditions cluster_outcome Cellular Outcome control Vehicle Control (0 µM Compound) viability_100 ~100% Viability control->viability_100 No significant cell death low_dose Low Dose viability_high >50% Viability low_dose->viability_high Minor inhibition of proliferation ic50_dose IC50 Dose viability_50 ~50% Viability ic50_dose->viability_50 50% inhibition of proliferation high_dose High Dose viability_low <50% Viability high_dose->viability_low Significant cell death

Caption: Principle of dose-dependent inhibition of cancer cell viability.

Conclusion

The evaluation of a novel compound's anti-proliferative potential is a foundational step in cancer drug discovery. By employing standardized and well-validated assays such as the MTT assay, researchers can obtain reliable and reproducible IC50 values. Comparing these values to a standard chemotherapeutic agent like Doxorubicin provides a critical benchmark for assessing the potency of new chemical entities. While the specific biological target of 4-chloro-N-mesityl-3-nitrobenzamide remains to be elucidated, the framework presented in this guide provides a clear path for its initial characterization and for that of other novel compounds with potential anti-cancer activity.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Cell viability assays and IC50 calculation. Bio-protocol. Available at: [Link]

  • IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... ResearchGate. Available at: [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. Available at: [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. Available at: [Link]

  • Cytotoxic Evaluation of Doxorubicin Combination with Baicalein and Resveratrol Against Hct116 and Hepg2 Cancer Cell Lines. Digital Repository. Available at: [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]

  • CellTiter-Glo Assay. OUS-research.no. Available at: [Link]

  • (PDF) Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. ResearchGate. Available at: [Link]

  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. PMC. Available at: [Link]

  • Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity. PubMed. Available at: [Link]

  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. SciSpace. Available at: [Link]

  • Characteristics of doxorubicin-selected multidrug-resistant human leukemia HL-60 cells with tolerance to arsenic trioxide and contribution of leukemia stem cells. PMC. Available at: [Link]

  • Cytotoxic activity of doxorubicin towards HL60 cell line and its... ResearchGate. Available at: [Link]

  • IC 50 values of 1-5 in an MDA-MB-435 cell-based histone deacetylase (HDAC) assay. ResearchGate. Available at: [Link]

  • Potential of Apigenin, Berberine, Chrysin, and Luteolin to Overcome Doxorubicin Resistance in Acute Promyelocytic Leukemia HL-60 Cells. PMC. Available at: [Link]

  • Doxorubicin hydrochloride. MedChemExpress - Life Technologies. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

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Comparative Validation Guide: Elemental Analysis for 4-chloro-N-mesityl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the synthesis of small-molecule kinase inhibitors and anti-infectives, 4-chloro-N-mesityl-3-nitrobenzamide serves as a critical scaffold. While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it often fails to detect non-chromophoric impurities such as trapped inorganic salts, moisture, or residual solvents.

This guide validates the use of Elemental Analysis (CHN Combustion) as a definitive, absolute method for confirming the bulk purity of this intermediate. Unlike relative methods (HPLC Area %), EA provides a stoichiometric confirmation of the molecular formula (C₁₆H₁₅ClN₂O₃ ), ensuring that the isolated solid is free from "invisible" contaminants that compromise downstream yields.

The Target Molecule[1]
  • IUPAC Name: 4-chloro-N-(2,4,6-trimethylphenyl)-3-nitrobenzamide

  • Molecular Formula: C₁₆H₁₅ClN₂O₃

  • Molecular Weight: 318.75 g/mol

  • Key Structural Feature: The N-mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk and lipophilicity, increasing the likelihood of trapping non-polar solvents (e.g., dichloromethane) in the crystal lattice.

Theoretical Framework: The "Gold Standard" Calculation

To validate the purity of the sample, experimental results must be compared against the theoretical mass percentages derived from the atomic weights. The standard acceptance criterion for publication and pharmaceutical intermediates is a deviation of


  from the theoretical value [1].[1]

Table 1: Theoretical Composition of C₁₆H₁₅ClN₂O₃

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 1612.011192.17660.29% 59.89% – 60.69%
Hydrogen (H) 151.00815.1204.74% 4.34% – 5.14%
Nitrogen (N) 214.00728.0148.79% 8.39% – 9.19%
Oxygen (O) 315.99947.99715.06%Calculated by difference
Chlorine (Cl) 135.4535.4511.12%Requires separate titration

Expert Insight: A deviation in Carbon > 0.4% typically indicates trapped solvent (e.g., EtOAc or DCM). A deviation in Nitrogen often signals trapped starting material (e.g., unreacted mesitylamine).

Comparative Analysis: EA vs. HPLC vs. qNMR[3]

Why perform destructive combustion analysis when HPLC is available? The following comparison highlights the "blind spots" of chromatographic methods.

Table 2: Technique Comparison for Purity Validation

FeatureElemental Analysis (EA) HPLC-UV (Area %) Quantitative NMR (qNMR)
Primary Output Bulk elemental composition (%C, %H, %N).Relative abundance of UV-active components.Molar ratio of protons vs. internal standard.
Detection Basis Combustion of all organic matter.UV Absorption (Chromophores).Magnetic resonance of ¹H nuclei.
Blind Spots Cannot distinguish isomers.Inorganic salts, water, residual solvents. Paramagnetic impurities; requires soluble standard.
Sample Req. 2–5 mg (Destructive).< 1 mg (Non-destructive).10–20 mg (Non-destructive).
Key Advantage Detects non-combustible contaminants (Salts). High sensitivity for organic impurities.Specific structural identification.
Verdict Essential for Reference Standards. Essential for Reaction Monitoring. Best for Potency Assays.

Validated Experimental Protocol

To ensure data integrity, this protocol includes a self-validating "System Suitability" step.

Phase 1: Sample Preparation (Critical)
  • Pre-drying: The amide moiety can form hydrogen bonds with atmospheric moisture. Dry the sample at 60°C under high vacuum (1–5 mbar) for 4 hours.

  • Homogenization: Grind the sample into a fine powder using an agate mortar to ensure uniform combustion. Large crystals can cause incomplete combustion ("flash" effect).

Phase 2: System Suitability Test (SST)

Before analyzing the 4-chloro-N-mesityl-3-nitrobenzamide, run a certified standard (e.g., Acetanilide or Sulfanilamide).

  • Run Blank: Run an empty tin capsule to establish the baseline.

  • Run Standard: Analyze ~2 mg of Acetanilide.

  • Pass Criteria: Measured values must be within

    
      of the theoretical value. If failed, recalibrate the TCD (Thermal Conductivity Detector).
    
Phase 3: Combustion Analysis (Workflow)

The following diagram outlines the precise workflow to ensure reproducibility.

EA_Workflow Sample 1. Sample Isolation (C16H15ClN2O3) Drying 2. Vacuum Drying (60°C, 4h, <5 mbar) Sample->Drying Remove H2O Weighing 3. Micro-Weighing (2.000 mg ± 0.005 mg) Drying->Weighing Homogenize Combustion 4. Flash Combustion (1800°C with O2) Weighing->Combustion Tin Capsule Reduction 5. Reduction (Cu column, 650°C) Combustion->Reduction NOx -> N2 Detection 6. TCD Detection (N2, CO2, H2O) Reduction->Detection Separation

Figure 1: Step-by-step workflow for Elemental Analysis of benzamide derivatives.

Data Interpretation & Troubleshooting Logic

Interpreting EA results requires analyzing the direction of the deviation. Use the following logic tree to diagnose purity issues.

Scenario Analysis
  • Low %C, Low %N: The sample likely contains non-combustible inorganic material (e.g., Sodium Chloride from the brine wash or Silica Gel from the column).

  • High %H: The sample is wet (Water) or contains high-hydrogen solvents (e.g., Hexane).

  • High %N: Likely contamination with the amine starting material (Mesitylamine, which has a higher %N density).

Interpretation_Logic Start EA Result Obtained Check Is deviation < 0.4%? Start->Check Pass PASS: Sample Pure (Confirm with HPLC) Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No CheckC Is Carbon Low? Fail->CheckC CheckH Is Hydrogen High? CheckC->CheckH No Salt Diagnosis: Inorganic Salt Contamination CheckC->Salt Yes (Low C, Low N) Solvent Diagnosis: Trapped Solvent/Water CheckH->Solvent Yes (High H)

Figure 2: Decision Matrix for interpreting Elemental Analysis deviations.

References

  • American Chemical Society (ACS). (2023). ACS Research Data Guidelines for Elemental Analysis. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2021). Elemental Analysis Manual (EAM) for Food and Related Products. Retrieved from [Link]

Sources

Comparative Stability Profile: Nitrobenzamide vs. Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Stability Study of Nitrobenzamide vs. Aminobenzamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the benzamide scaffold is ubiquitous.[1] However, the choice between a nitro- (


) versus an amino- (

) substituent at the ortho, meta, or para position dictates the molecule's physicochemical stability and metabolic fate.

The Verdict:

  • Nitrobenzamides exhibit superior stability against oxidative stress but are significantly more labile to alkaline hydrolysis and photolytic reduction . They often serve as metabolic precursors (prodrugs) but carry "structural alert" risks due to genotoxic reduction intermediates.

  • Aminobenzamides demonstrate robust hydrolytic stability due to resonance stabilization of the amide bond. However, they are highly susceptible to oxidative degradation and rapid Phase II metabolism (N-acetylation), often limiting their pharmacokinetic half-life.

Chemical Fundamentals: Electronic Determinants of Stability

The divergence in stability profiles is governed fundamentally by the Hammett Substituent Constants (


)  and their impact on the amide carbonyl's electrophilicity.
The Push-Pull Mechanism
  • Nitro Group (Electron Withdrawing, EWG): The

    
     group is strongly electron-withdrawing via both induction (
    
    
    
    ) and resonance (
    
    
    ).
    • Hammett

      
       : This pulls electron density away from the benzene ring and the amide carbonyl.
      
    • Consequence: The carbonyl carbon becomes highly electrophilic, significantly lowering the activation energy for nucleophilic attack (e.g., by

      
      ), accelerating hydrolysis.
      
  • Amino Group (Electron Donating, EDG): The

    
     group is electron-donating via resonance (
    
    
    
    ), which overrides its weak inductive withdrawal.
    • Hammett

      
       : This pushes electron density into the ring and the amide carbonyl.
      
    • Consequence: The resonance contributor

      
       is stabilized.[2] The carbonyl carbon is less electrophilic, rendering the molecule highly resistant to base hydrolysis .
      
Visualization of Electronic Effects

The following diagram illustrates the opposing electronic effects that dictate hydrolytic susceptibility.

ElectronicEffects Nitro Nitrobenzamide (EWG: -I, -R) Carbonyl_Nitro Carbonyl Carbon (High Electrophilicity) Nitro->Carbonyl_Nitro Withdraws e- density Amino Aminobenzamide (EDG: +R) Carbonyl_Amino Carbonyl Carbon (Low Electrophilicity) Amino->Carbonyl_Amino Donates e- density (Resonance) Hydrolysis_Fast Rapid Alkaline Hydrolysis Carbonyl_Nitro->Hydrolysis_Fast Susceptible to OH- Hydrolysis_Slow Resistant to Hydrolysis Carbonyl_Amino->Hydrolysis_Slow Stabilized Bond

Figure 1: Mechanistic divergence in hydrolytic stability driven by electronic substituent effects.

Detailed Stability Analysis

Hydrolytic Stability
ParameterNitrobenzamide DerivativesAminobenzamide Derivatives
Acidic Conditions (pH 1.2) Stable. The electron-deficient ring resists protonation, maintaining amide integrity.Variable. The amine group protonates (

), converting the EDG to a strong EWG, paradoxically accelerating hydrolysis in extreme acid.
Alkaline Conditions (pH 10+) Unstable. Rapid hydrolysis to nitrobenzoic acid and amine. Rate correlates linearly with Hammett

.[3]
Stable. Resonance donation protects the carbonyl. Requires extreme forcing conditions (e.g., 6N NaOH, reflux) to cleave.
Neutral (pH 7.4) Stable (Shelf-life > 2 years).Stable (Shelf-life > 2 years).
Photostability (ICH Q1B)
  • Nitrobenzamides: Highly sensitive to UV light. They undergo a characteristic nitro-to-nitroso photoreduction mechanism. In solution, this can lead to radical formation and polymerization.

  • Aminobenzamides: Generally prone to photo-oxidation . Primary amines can oxidize to azo linkages (

    
    ) or quinone imines, resulting in rapid discoloration (yellowing/browning) of the solid state.
    
Metabolic Stability (In Vivo)
  • Nitro-reduction: The nitro group is a "structural alert."[4] Anaerobic bacteria (gut flora) and cytosolic nitroreductases reduce

    
     (hydroxylamine). This intermediate is often genotoxic  (Ames positive).
    
  • N-Acetylation: Aminobenzamides are rapidly metabolized by N-acetyltransferases (NAT1/NAT2). While this detoxifies the amine, it drastically alters solubility and pharmacokinetics.

Experimental Protocols: Forced Degradation

To validate these claims for a specific derivative, the following Self-Validating Protocol based on ICH Q1A(R2) guidelines is recommended.

Reagents & Preparation
  • Stock Solution: 1 mg/mL in Methanol/Water (50:50).

  • Acid: 1N HCl.

  • Base: 1N NaOH.[5]

  • Oxidant: 3%

    
    .[5]
    
Degradation Workflow

Perform these stress tests in parallel. Target degradation is 5–20%.[6] If degradation exceeds 20% in <1 hour, repeat with milder conditions.

  • Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Mix 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

    
    . Store at RT (Dark) for 24 hours.
    
  • Photolytic Stress: Expose solid sample to 1.2 million lux hours (ICH Q1B).

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient 5%

    
     95% Acetonitrile in 0.1% Formic Acid.
    
  • Detection:

    • Nitro: 254 nm (strong absorption).

    • Amino: 210-230 nm (or fluorescence detection if applicable).

Decision Logic for Stability Testing

DegradationWorkflow Start Start Stability Study (1 mg/mL Stock) Split Split Samples Start->Split Acid Acid Hydrolysis (1N HCl, 60°C) Split->Acid Base Base Hydrolysis (1N NaOH, 60°C) Split->Base Oxidation Oxidation (3% H2O2, RT) Split->Oxidation Analyze HPLC-UV/MS Analysis (Mass Balance Check) Acid->Analyze Check_Nitro Is it Nitrobenzamide? Base->Check_Nitro Check_Amino Is it Aminobenzamide? Oxidation->Check_Amino Result_Nitro_Base Expect >20% Deg (Cleavage to Acid) Check_Nitro->Result_Nitro_Base Yes Result_Amino_Ox Expect >10% Deg (N-Oxides/Azo) Check_Amino->Result_Amino_Ox Yes Result_Nitro_Base->Analyze Result_Amino_Ox->Analyze

Figure 2: Workflow and expected outcomes for forced degradation studies.

Data Summary: Degradation Products

Derivative TypeStressorPrimary Degradation ProductDetection Method
Nitrobenzamide Base (

)
Nitrobenzoic Acid + AmineHPLC (Shift to lower RT, acidic peak)
Nitrobenzamide Light (

)
NitrosobenzamideLC-MS (M-16 loss)
Aminobenzamide Oxidation (

)
Hydroxylamine / Nitroso / Azo dimersLC-MS (M+16 or 2M-2)
Aminobenzamide Acid (

)
Aminobenzoic Acid (Slow)HPLC (Shift to lower RT)

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[7] Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. [Link]

Sources

A Comparative Guide to the Reproducibility of Biological Data for Nitrobenzamide Analogs: A Framework for Evaluating 4-chloro-N-mesityl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Challenge of Novel Benzamides

Benzamide and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of specific functional groups, such as nitro and chloro moieties, can significantly modulate the therapeutic potential of the benzamide scaffold.[3][4] 4-chloro-N-mesityl-3-nitrobenzamide represents a novel compound at the intersection of these key chemical features. While specific biological data for this compound is not yet publicly available, this guide provides a comprehensive framework for its evaluation by drawing on established data from structurally related nitrobenzamide analogs.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comparative analysis of the biological performance of analogous compounds. By presenting reproducible experimental protocols and discussing the structure-activity relationships (SAR) within this chemical class, we aim to provide a solid foundation for the systematic investigation of 4-chloro-N-mesityl-3-nitrobenzamide and to ensure the generation of high-fidelity, reproducible biological data.

Comparative Analysis of Structurally Related Nitrobenzamides

The biological activity of nitrobenzamide derivatives is significantly influenced by the position of the nitro group and the nature of the substituent on the amide nitrogen.[5] To contextualize the potential activity of 4-chloro-N-mesityl-3-nitrobenzamide, we will examine data from analogs with variations in these key positions.

Antimicrobial Activity: A Primary Target for Nitrobenzamides

Nitrobenzamide derivatives have shown considerable promise as antimicrobial agents, particularly against mycobacterial strains.[6][7] The lipophilicity and electronic properties conferred by different substituents play a crucial role in their mechanism of action and efficacy.

Below is a comparative summary of the antimicrobial activity of selected nitrobenzamide derivatives against various microbial strains. This data, sourced from peer-reviewed studies, provides a benchmark for assessing the potential of novel analogs.

Compound IDStructureTarget OrganismActivity (MIC in µg/mL)Reference
Analog 1 N-(4-hydroxyphenyl)benzamideBacillus subtilis6.25[8]
Escherichia coli3.12[8]
Analog 2 N-(p-tolyl)benzamideBacillus subtilis6.25[8]
Escherichia coli3.12[8]
Analog 3 N-(4-bromophenyl)benzamideBacillus subtilis6.25[8]
Escherichia coli3.12[8]
Analog 4 2-Hydroxy-4-nitrobenzamideStaphylococcus aureus-[5]
Escherichia coli-[5]
Analog 5 N-(5-chloropyrazin-2-yl)benzamideMycobacterium tuberculosis6.25[9]

Note: Specific MIC values for 2-Hydroxy-4-nitrobenzamide were not provided in the referenced summary, but it was noted to have greater potency than its 5-nitro isomer.[5]

The mesityl group in 4-chloro-N-mesityl-3-nitrobenzamide is a bulky, lipophilic substituent. Based on the structure-activity relationships observed in related compounds, this feature could enhance cell membrane penetration, potentially leading to significant antimicrobial activity.[6] The presence of the 4-chloro and 3-nitro groups further suggests the potential for potent biological effects.[3]

Ensuring Reproducibility: Standardized Experimental Protocols

To facilitate the direct comparison of novel compounds like 4-chloro-N-mesityl-3-nitrobenzamide with existing data, adherence to standardized and well-validated experimental protocols is paramount. Here, we provide detailed, step-by-step methodologies for assessing antimicrobial activity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[5][10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the test compound (e.g., 4-chloro-N-mesityl-3-nitrobenzamide) in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

  • Growth control (broth with inoculum)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

  • Inoculation:

    • Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[5][8]

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

Protocol 2: Agar Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.[1][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile filter paper discs (6 mm diameter)

  • Solution of the test compound at a known concentration

  • Positive and negative control discs

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Evenly swab the entire surface of an MHA plate.

  • Application of Discs:

    • Aseptically apply sterile filter paper discs impregnated with the test compound solution onto the agar surface.

    • Gently press the discs to ensure full contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[10]

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where growth is inhibited) in millimeters.[8]

Visualizing the Path to Reproducible Data

To further clarify the experimental workflow and the conceptual framework for evaluating novel compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison Compound Synthesize/Obtain 4-chloro-N-mesityl-3-nitrobenzamide MIC Broth Microdilution (MIC) Compound->MIC Disc Agar Disc Diffusion Compound->Disc Analogs Obtain Structurally Related Analogs Analogs->MIC Analogs->Disc Cultures Prepare Microbial Cultures (e.g., Bacteria, Fungi) Cultures->MIC Cultures->Disc Compare Compare MICs and Zone Diameters to Analogs MIC->Compare Disc->Compare SAR Establish Structure-Activity Relationship (SAR) Compare->SAR Reproducibility Assess Reproducibility Across Experiments SAR->Reproducibility

Caption: Experimental workflow for the comparative evaluation of 4-chloro-N-mesityl-3-nitrobenzamide.

SAR_Concept Benzamide_Core Benzamide Scaffold Nitro_Group 3-Nitro Group (Electron Withdrawing) Benzamide_Core->Nitro_Group Chloro_Group 4-Chloro Group (Lipophilicity, Electronics) Benzamide_Core->Chloro_Group Mesityl_Group N-Mesityl Group (Bulky, Lipophilic) Benzamide_Core->Mesityl_Group Biological_Activity Predicted Antimicrobial & Anticancer Activity Nitro_Group->Biological_Activity Chloro_Group->Biological_Activity Mesityl_Group->Biological_Activity

Caption: Conceptual model of the structure-activity relationship for 4-chloro-N-mesityl-3-nitrobenzamide.

Conclusion and Future Directions

While direct experimental data for 4-chloro-N-mesityl-3-nitrobenzamide remains to be published, a robust framework for its biological evaluation can be constructed based on the extensive research into its structural analogs. The comparative data presented herein for other nitrobenzamide derivatives suggest that this novel compound holds significant potential as a bioactive agent, particularly in the antimicrobial and anticancer arenas.[11]

By adhering to the standardized and reproducible protocols detailed in this guide, researchers can generate high-quality data that will allow for a direct and meaningful comparison of 4-chloro-N-mesityl-3-nitrobenzamide to existing compounds. This systematic approach is essential for elucidating its mechanism of action, defining its spectrum of activity, and ultimately determining its therapeutic potential. The pursuit of such data is a critical next step in advancing our understanding of this promising new chemical entity.

References

  • Yao Xue Xue Bao. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed, 49(8), 1143-9. [Link]

  • ACS Publications. (2025). N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features. ACS Publications. [Link]

  • SciELO. (n.d.). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. SciELO. [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. [Link]

  • PMC. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. PMC. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • PubMed. (2008). Experimental and QSAR studies on antimicrobial activity of benzimidazole derivatives. PubMed. [Link]

  • ACG Publications. (2020). Organic Communications Articles. ACG Publications. [Link]

  • Pak. J. Pharm. Sci. (n.d.). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate. [Link]

  • PMC. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: 4-Chloro-N-Mesityl-3-Nitrobenzamide

[1]

Executive Safety Directive

4-chloro-N-mesityl-3-nitrobenzamide is a functionalized nitro-aromatic amide containing a halogen.[1] For disposal purposes, it must be classified as a Halogenated Organic Hazardous Waste .[1]

CRITICAL WARNING: Do not dispose of this compound down the drain or in general trash.[1] The presence of the nitro group (

1
Quick Reference Hazard Profile
FeatureHazard ClassOperational Implication
Nitro Group (

)
Potentially Reactive / ToxicAvoid dry heating; protect from shock/friction if dry.[1]
Chlorine (

)
HalogenatedMUST be incinerated with acid gas scrubbing.[1] Segregate from non-halogenated solvents.
Amide Core Chemical StabilityGenerally stable, but hydrolysis can yield toxic anilines/acids.[1]
Physical State Solid (Powder)Dust inhalation hazard.[1] Use wet-wiping methods for cleaning.[1][2][3]

Waste Characterization & Segregation

Proper segregation is the foundation of safe disposal. Mixing this compound with incompatible waste streams (e.g., strong oxidizers or reducing agents) can lead to uncontrolled exothermic reactions.

Chemical Structure Analysis for Disposal
  • Formula:

    
    
    
  • Molecular Weight: ~318.76 g/mol [1]

  • Waste Code (RCRA - USA): While not explicitly listed as a P- or U-listed waste by specific CAS, it must be characterized by its toxicity and reactivity.[1] Treat as D003 (Reactivity) if potentially explosive, otherwise manage as generic Toxic/Irritant Organic Waste .[1]

Disposal Decision Matrix

The following flowchart illustrates the decision logic for segregating this specific chemical waste.

DisposalMatrixStartWaste Generation:4-chloro-N-mesityl-3-nitrobenzamideStateCheckPhysical State?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidBulk SubstanceLiquidIn Solution / SolventStateCheck->LiquidReaction MixtureTraceContaminated Debris(Gloves, Paper)StateCheck->TraceConsumablesSolidBinContainer: Wide-Mouth JarLabel: 'Toxic Solid - Halogenated'Solid->SolidBinDouble BagLiquidCheckSolvent Type?Liquid->LiquidCheckDebrisBinContainer: Double-BaggedLabel: 'Solid Hazardous Waste'Trace->DebrisBinHaloStreamStream: Halogenated Solvents(e.g., DCM, Chloroform)LiquidCheck->HaloStreamIf HalogenatedNonHaloStreamStream: Halogenated Solvents(Segregation Rule Override)LiquidCheck->NonHaloStreamIf Non-HalogenatedNonHaloStream->HaloStreamAdd to Halogenateddue to Solute

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the chlorinated solute often necessitates disposal in the halogenated waste stream to ensure proper incineration.[1]

Detailed Operational Procedures

Protocol A: Disposal of Pure Solid (Bulk)

Objective: Safe packaging of expired or excess solid reagent.[1]

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or fume hood usage.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood to prevent dust inhalation.[1]

    • Do not use metal spatulas if there is any risk of friction sensitivity (use Teflon or plastic).[1]

  • Labeling:

    • Apply a hazardous waste label.[1]

    • Chemical Name: Write out full name: "4-chloro-N-mesityl-3-nitrobenzamide".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

    • Constituents: List "Halogenated Organic" prominently.

  • Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.

Protocol B: Disposal of Solutions (Reaction Mixtures)

Objective: Disposal of mother liquors or reaction mixtures containing the compound.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put acetone solutions in certain plastics if incompatible, though HDPE is usually safe).[1]

  • Segregation Rule:

    • Because the solute contains Chlorine, the entire solution should generally be treated as Halogenated Waste .[1]

    • Reasoning: Non-halogenated waste streams are often used as fuel blending.[1] Halogens can corrode boilers and release HCl; therefore, they require specialized incinerators.

  • Quenching (If Reactive):

    • If the solution contains unreacted reagents (e.g., thionyl chloride used to make the amide), quench carefully before bottling.[1]

    • Ensure pH is neutral (pH 6-8) if possible, though most waste handlers accept acidic organic waste if labeled correctly.[1]

  • Bottling:

    • Use a dedicated "Halogenated Solvent" waste carboy (typically white or yellow safety cans).[1]

    • Leave 10% headspace to prevent over-pressurization.[1]

Protocol C: Spill Cleanup & Decontamination

Objective: Immediate containment of accidental release.

SpillResponseSpillSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Spill->AssessSolidSpillSolid PowderAssess->SolidSpillLiquidSpillLiquid / SolutionAssess->LiquidSpillWetWipeCover with wet paper towels(Prevent Dust)SolidSpill->WetWipeDo NOT Sweep DryAbsorbApply Inert Absorbent(Vermiculite/Sand)LiquidSpill->AbsorbCollectScoop into Waste BagWetWipe->CollectAbsorb->CollectWashWash Surface withSoap & WaterCollect->Wash

Figure 2: Emergency spill response workflow emphasizing dust suppression for solids.[1]

Regulatory & Compliance Context

EPA (United States)[1]
  • RCRA Classification: This compound is not specifically listed (P or U list).[1] However, the generator is responsible for determining if it exhibits hazardous characteristics.

  • Characteristic of Ignitability (D001): Unlikely for the pure amide, but possible if dissolved in flammable solvents.[1]

  • Characteristic of Reactivity (D003): Nitro compounds can be explosive.[1] While benzamides are stable, the "nitro" designation often triggers a D003 flag with waste vendors to ensure safe handling.

  • Destruction Method: The required method is Incineration (Code: INCIN) at a permitted facility equipped with scrubbers for Halogen Acid Gases (HAG).[1]

Global Harmonized System (GHS)

When labeling waste, adhere to the following likely GHS classifications based on the functional groups:

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin/eye irritation.[1][4][5]

  • H411: Toxic to aquatic life with long-lasting effects (common for chlorinated aromatics).[1]

References

  • PubChem. (2023).[1] 4-Chloro-3-nitrobenzamide Compound Summary. National Library of Medicine. [Link][1]

  • U.S. EPA. (2023). Hazardous Waste Generators: Managing Your Waste. [Link][1]

(Note: While specific data for the N-mesityl derivative is proprietary/rare, the protocols above are derived from the authoritative safety data of the parent compound, 4-chloro-3-nitrobenzamide, which dictates the primary chemical hazards.)

Personal protective equipment for handling 4-chloro-N-mesityl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Chloro-N-mesityl-3-nitrobenzamide is a specialized organic intermediate combining a nitro-aromatic core with a sterically hindered aniline derivative.[1][2] While specific toxicological data for this exact molecule may be limited, its structural components dictate a dual-hazard profile :

  • Energetic Instability: The 3-nitro group on the benzamide core introduces potential thermal instability.[1][2] Similar nitro-aromatic compounds exhibit exothermic decomposition at elevated temperatures (>200°C).[1][2][3]

  • Latent Toxicity: The N-mesityl moiety is derived from 2,4,6-trimethylaniline (Mesidine) , a known hepatotoxin and suspected carcinogen (Group 2B).[1][2] Metabolic or chemical hydrolysis can release this toxic pharmacophore.[1][2]

Core Directive: Handle as a Potential Carcinogen and Thermally Sensitive Material .[1][2] All operations must occur within a certified chemical fume hood.[1][2]

Predicted Hazard Profile (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of 4-chloro-3-nitrobenzoic acid and 2,4,6-trimethylaniline.[1][2]

Hazard CategoryClassification (Predicted)Critical Effect
Health (Acute) Toxic Potential Methemoglobinemia (blue skin/lips) if absorbed.[1][2]
Health (Chronic) Carcinogen Cat.[1][2][4] 2 Liver damage; potential cancer risk due to mesidine release.[1][2]
Physical Thermally Unstable Risk of rapid decomposition if heated >180°C or dried aggressively.[1][2]
Reactivity Base Sensitive Strong bases (NaOH/KOH) may hydrolyze the amide, releasing toxic mesidine.[1][2]
Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1][2] The lipophilic nature of the mesityl group facilitates skin permeation.[1][2]

Protection ZoneRequirementTechnical Rationale
Respiratory P100 / N95 (or PAPR)Mandatory. Solid dust is the primary exposure vector.[1][2] If handling >1g, use a Powered Air Purifying Respirator (PAPR).[1][2]
Dermal (Hands) Double Nitrile (min 5 mil)Outer glove: Nitrile (replace every 30 mins).[1][2] Inner glove: Nitrile or Laminate (Silver Shield) for maximum permeation resistance.[1][2]
Ocular Chemical Goggles Safety glasses are insufficient against fine dust ingress or splash hazards.[1][2]
Body Tyvek® Lab Coat Disposable lab coats prevent cross-contamination of street clothes.[1][2] Tape cuffs to gloves for high-risk transfers.[1][2]
Operational Protocols
A. Receiving & Storage
  • Inspection: Verify container integrity immediately upon receipt. Check for "pressure buildup" (bulging), which indicates decomposition.[1][2]

  • Storage Conditions:

    • Temperature: Store at 2–8°C (Refrigerated). Cool storage mitigates slow thermal decomposition of the nitro group.[1][2]

    • Segregation: Store away from Reducing Agents (e.g., LiAlH4, H2/Pd) and Strong Bases .[1][2]

    • Light: Protect from light (amber vials) to prevent photochemical degradation.[1][2]

B. Weighing & Transfer (Critical Step)
  • Static Control: Nitro-aromatic powders are often static-prone.[1][2] Use an anti-static gun or ionizer bar during weighing to prevent powder "fly-out."[1][2]

  • Containment: Weigh inside a fume hood. If the balance is outside, use a secondary containment tray and a "weighing funnel" method to minimize dust.[1][2]

  • Solubilization: Dissolve the solid immediately after weighing.[1][2] Do not leave dry powder exposed in open vessels.[1][2]

    • Recommended Solvents: DMSO, DMF, Dichloromethane (DCM).[1][2]

    • Avoid: Water (poor solubility), Diethyl Ether (peroxide risk + flammability).[1][2]

C. Reaction Safety
  • Temperature Limit: Do NOT heat above 150°C without prior Differential Scanning Calorimetry (DSC) testing.

  • Quenching: When working up reactions, avoid strongly basic aqueous washes (e.g., 5M NaOH) if possible, or keep them cold (<5°C) and brief to prevent hydrolysis of the amide bond.[1][2]

Emergency Response Logic
Spill Response Workflow
  • Minor Spill (<500 mg): Wet wipe method.[1][2] Do not dry sweep (generates dust).[1][2]

  • Major Spill (>500 mg): Evacuate area. Don Full PPE (Tyvek + Respirator).[1][2] Cover with damp absorbent pads.[1][2]

Caption: Immediate response logic for exposure events. Note the specific monitoring for cyanosis (blue lips) in inhalation cases.

Waste Disposal & Deactivation

Do NOT pour down the drain. The aquatic toxicity of chlorinated nitro-aromatics is high.[1][2]

  • Solid Waste: Collect in a dedicated container labeled "Toxic / Organic Solid - Incineration Only." [1][2]

  • Liquid Waste: Segregate into "Halogenated Organic Waste."

  • Decontamination: Wipe surfaces with 10% surfactant solution (detergent) followed by water.[1][2] Avoid using bleach (hypochlorite) as it can react with amine degradation products to form chloramines.[1][2]

References
  • PubChem. 4-Chloro-3-nitrobenzamide (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • American Chemical Society. Identifying Chemical Hazards: Nitro Compounds.[1][2] ACS Chemical Safety Guidelines.[1][2] [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.